4-Hydroxymethylpyrazole
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1H-pyrazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKJOOJKCAEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179882 | |
| Record name | 1H-Pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25222-43-9 | |
| Record name | 1H-Pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25222-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025222439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-Pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxymethylpyrazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Hydroxymethylpyrazole from Fomepizole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the conversion of fomepizole (4-methyl-1H-pyrazole) to its primary active metabolite, 4-hydroxymethylpyrazole. While the in vivo metabolism of fomepizole to this compound via cytochrome P450 enzymes is well-documented, a direct, high-yield chemical synthesis from fomepizole has not been extensively reported in the available literature. This document provides a detailed, proposed multi-step synthetic route based on established principles of organic chemistry, including the use of protecting groups and selective oxidation. The guide includes hypothetical experimental protocols, tabulated data for expected outcomes, and visualizations of the chemical and biological pathways. This document is intended to serve as a foundational resource for researchers seeking to synthesize this important metabolite for further study.
Introduction
Fomepizole, known chemically as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase.[1][2] It is a critical antidote for poisonings by ethylene glycol and methanol, preventing the metabolic conversion of these substances into their toxic metabolites.[1][2] In vivo, fomepizole is primarily metabolized in the liver by the cytochrome P450 mixed-function oxidase system.[1][3][4] This metabolic process leads to several metabolites, including the pharmacologically active this compound, and the inactive 4-carboxypyrazole.[1][2][3][4]
The synthesis of this compound is of significant interest for researchers studying the pharmacology and toxicology of fomepizole and its metabolites. Access to a pure standard of this compound is essential for in vitro and in vivo studies aimed at elucidating its biological activity, metabolic fate, and potential therapeutic effects. This guide proposes a robust synthetic strategy to obtain this compound from its readily available precursor, fomepizole.
Metabolic Pathway of Fomepizole
In humans, fomepizole undergoes hepatic metabolism, with the primary active metabolite being this compound. This biotransformation is an oxidative process mediated by cytochrome P450 enzymes. The methyl group at the C4 position of the pyrazole ring is hydroxylated to form the corresponding alcohol. This metabolite can be further oxidized to 4-carboxypyrazole or undergo conjugation with glucuronic acid before excretion.[1][2][3][4]
Proposed Chemical Synthesis of this compound from Fomepizole
The direct selective oxidation of the 4-methyl group of fomepizole presents a chemical challenge due to the potential for oxidation of the pyrazole ring itself or over-oxidation to the carboxylic acid. To circumvent these issues, a multi-step synthesis involving the protection of the pyrazole nitrogen, followed by selective oxidation and subsequent deprotection, is proposed.
Overview of the Proposed Synthetic Route
The proposed three-step synthesis is as follows:
-
Protection: The N-H group of the pyrazole ring in fomepizole will be protected to prevent side reactions during the oxidation step. A suitable protecting group would be one that is stable to the oxidation conditions and can be removed selectively.
-
Oxidation: The methyl group of the N-protected 4-methylpyrazole will be selectively oxidized to a hydroxymethyl group.
-
Deprotection: The protecting group will be removed to yield the final product, this compound.
Detailed Experimental Protocols
Step 1: Protection of Fomepizole
Objective: To protect the pyrazole nitrogen of fomepizole to prevent interference in the subsequent oxidation step. A common protecting group for pyrazoles is the p-methoxybenzyl (PMB) group, which is stable under various conditions and can be cleaved oxidatively.
Reaction:
Fomepizole + p-Methoxybenzyl chloride → 1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Fomepizole | 82.10 | 1.0 g | 12.18 |
| p-Methoxybenzyl chloride | 156.61 | 2.1 g | 13.40 |
| Sodium hydride (60% in oil) | 24.00 | 0.54 g | 13.50 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (0.54 g, 13.50 mmol).
-
Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil and decant the hexane.
-
Add anhydrous DMF (10 mL) to the flask and cool to 0 °C in an ice bath.
-
Dissolve fomepizole (1.0 g, 12.18 mmol) in anhydrous DMF (10 mL) and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-methoxybenzyl chloride (2.1 g, 13.40 mmol) in anhydrous DMF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(p-methoxybenzyl)-4-methyl-1H-pyrazole.
Step 2: Oxidation of N-Protected Fomepizole
Objective: To selectively oxidize the methyl group of the N-protected fomepizole to a hydroxymethyl group. Selenium dioxide (SeO2) is a known reagent for the allylic and benzylic oxidation of methyl groups to alcohols.
Reaction:
1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole + SeO2 → [1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole | 202.26 | 2.0 g | 9.89 |
| Selenium dioxide | 110.96 | 1.2 g | 10.88 |
| Dioxane | - | 40 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1-(p-methoxybenzyl)-4-methyl-1H-pyrazole (2.0 g, 9.89 mmol) in dioxane (40 mL).
-
Add selenium dioxide (1.2 g, 10.88 mmol) and water (1 mL) to the solution.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium precipitate and wash the precipitate with dioxane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford [1-(p-methoxybenzyl)-1H-pyrazol-4-yl]methanol.
Step 3: Deprotection to Yield this compound
Objective: To remove the PMB protecting group to obtain the final product. Oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective method for deprotecting PMB ethers and amides.
Reaction:
[1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol + DDQ → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| [1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol | 218.26 | 1.5 g | 6.87 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.87 g | 8.24 |
| Dichloromethane (DCM) | - | 30 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
Dissolve [1-(p-methoxybenzyl)-1H-pyrazol-4-yl]methanol (1.5 g, 6.87 mmol) in a mixture of dichloromethane (30 mL) and water (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DDQ (1.87 g, 8.24 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for the proposed synthesis. These values are estimates based on typical yields for similar reactions reported in the literature and should be optimized for specific laboratory conditions.
| Step | Reaction | Starting Material (mmol) | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | Protection | 12.18 | 1-(p-Methoxybenzyl)-4-methyl-1H-pyrazole | 2.46 | 80-90 |
| 2 | Oxidation | 9.89 | [1-(p-Methoxybenzyl)-1H-pyrazol-4-yl]methanol | 2.16 | 50-60 |
| 3 | Deprotection | 6.87 | This compound | 0.67 | 70-80 |
Conclusion
This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of this compound from fomepizole. The described three-step process, involving protection, selective oxidation, and deprotection, is based on well-established and reliable organic synthesis methodologies. While this pathway requires experimental validation and optimization, it offers a logical and feasible approach for researchers to obtain this important metabolite. The successful synthesis of this compound will facilitate further investigations into its pharmacological and toxicological profile, contributing to a more comprehensive understanding of fomepizole's in vivo behavior.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers | Semantic Scholar [semanticscholar.org]
Chemical and physical properties of 4-Hydroxymethylpyrazole
This guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxymethylpyrazole, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visualizations to support further research and application.
Core Chemical and Physical Properties
This compound, with the CAS number 25222-43-9, is a member of the pyrazole class of organic compounds.[1] It is recognized as the primary metabolite of Fomepizole (4-methylpyrazole), a competitive inhibitor of the enzyme alcohol dehydrogenase.[2]
The fundamental identifiers and computed properties for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | (1H-pyrazol-4-yl)methanol | [1] |
| Synonyms | 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol | [1] |
| CAS Number | 25222-43-9 | [1] |
| Molecular Formula | C₄H₆N₂O | [1][3] |
| Molecular Weight | 98.10 g/mol | [1][3] |
| Exact Mass | 98.048012819 Da | [1] |
| InChI | InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) | [1][3][4] |
| InChIKey | JRMKJOOJKCAEJK-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(NN=C1)CO | [3] |
| Topological Polar Surface Area | 57.7 Ų | [1] |
| Heavy Atom Count | 7 | [1] |
This table outlines the key experimental and computationally predicted physical properties of this compound.
| Property | Value / Description | Reference |
| Physical Form | Solid, White to off-white | [4] |
| Boiling Point | 326.8±17.0 °C (Predicted) | [4] |
| Density | 1.311±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO. For higher solubility, warming to 37°C and ultrasonication is recommended. | [2][4] |
| pKa | 13.78±0.50 (Predicted) | [4] |
According to GHS classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
| Spectrum Type | Key Features / Data | Reference |
| ¹³C NMR | In studies of various 4-hydroxymethylpyrazoles, the chemical shift of the hydroxymethyl group's carbon atom is a key indicator of substitution patterns on the pyrazole ring.[5] For example, the carbon of the hydroxymethyl group in 1,3,5-trimethyl-4-hydroxymethylpyrazole is significantly deshielded compared to less substituted analogs.[5] | [5] |
| IR Spectroscopy | The IR spectrum of related 1-methyl-4-hydroxymethylpyrazole shows characteristic peaks at 1520 cm⁻¹ (heterocycle ring) and a broad band between 3200–3400 cm⁻¹ (O-H stretch).[5] Similar features are expected for the title compound. | [5] |
| Mass Spectrometry | The fragmentation of pyrazoles under mass spectrometry typically involves the loss of HCN from the molecular ion.[6] The specific fragmentation pattern for this compound would be influenced by the hydroxymethyl substituent. | [6] |
Experimental Protocols
This protocol details the synthesis of this compound via the reduction of ethyl 1H-pyrazole-4-carboxylate, based on a described method.[4]
Materials:
-
Lithium aluminum hydride (LAH), 1 M in Tetrahydrofuran (THF)
-
Ethyl 1H-pyrazole-4-carboxylate
-
Anhydrous THF
-
Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite)
-
Methanol (MeOH)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, cool a suspension of lithium aluminum hydride (45.2 mL, 45.2 mmol, 1 M in THF) to 0°C using an ice bath.[4]
-
Addition of Ester: Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) dissolved in THF (20 mL) dropwise to the cooled LAH suspension.[4]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.[4]
-
Quenching: Upon reaction completion (monitored by a suitable method like TLC), cool the mixture in an ice bath. Carefully quench the reaction by the sequential dropwise addition of 1.36 mL of water, followed by 10 mL of 1 M NaOH solution.[4] Stir the resulting mixture for 20 minutes.
-
Drying and Filtration: Add solid magnesium sulfate to the mixture to dry it, and continue stirring for 30 minutes after removing the ice bath.[4]
-
Isolation: Remove the solids by filtration through a pad of diatomaceous earth. Wash the filter cake with THF and methanol.[4]
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.[4] The reported yield for this procedure is approximately 78.9%.[4]
Visualizations
The following diagrams illustrate key relationships and workflows relevant to this compound.
Caption: Synthesis of this compound via ester reduction.
References
A Comprehensive Technical Guide to 4-Hydroxymethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxymethylpyrazole, a significant metabolite of the alcohol dehydrogenase inhibitor fomepizole. This document outlines its chemical identity, physicochemical properties, synthesis, and its role in biochemical assays.
Core Identity: CAS Number and Molecular Structure
This compound, also known as (1H-Pyrazol-4-yl)methanol, is a heterocyclic organic compound. It is a known human metabolite of fomepizole (4-methylpyrazole), a drug used as an antidote for methanol and ethylene glycol poisoning.
-
CAS Number : 25222-43-9[1]
-
Molecular Formula : C₄H₆N₂O[2]
-
IUPAC Name : (1H-pyrazol-4-yl)methanol[1]
-
Synonyms : 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol[1]
Molecular Structure:
The structure of this compound consists of a pyrazole ring with a hydroxymethyl group attached at the 4-position.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for its application in experimental settings.
| Property | Value | Notes |
| Physical Properties | ||
| Boiling Point | 326.8 °C at 760 mmHg | Data for this compound. |
| Density | 1.311 g/cm³ | Data for this compound. |
| pKa | 2.91 ± 0.05 | Data for the related compound 4-methylpyrazole[3]. |
| Solubility | Soluble in water and polar organic solvents like alcohols and ethers. | General solubility for pyrazole derivatives[4][5]. |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.58 (br s, 1H, NH), 7.58 (s, 1H, ArH), 7.40 (s, 1H, ArH), 4.74 (t, J=5.5 Hz, 1H, OH), 4.37 (d, J=5.2 Hz, 2H, CH₂)[6] | Experimental data for this compound[6]. |
| ¹³C NMR | The carbon of the hydroxymethyl group in 1-methyl-4-hydroxymethylpyrazole appears at δ 54.36 ppm. | Data for a closely related N-methylated derivative[7]. |
| IR Spectroscopy | Broad OH stretch at 3200–3400 cm⁻¹, Heterocycle ring vibrations around 1520-1530 cm⁻¹. | Characteristic absorptions for 4-hydroxymethylpyrazoles[7][8][9]. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its use in a key biochemical assay are provided below.
This protocol describes the synthesis of (1H-pyrazol-4-yl)methanol via the reduction of ethyl 1H-pyrazole-4-carboxylate.[6]
Materials and Reagents:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH), 1 M solution in tetrahydrofuran (THF)
-
Anhydrous THF
-
Methanol (MeOH)
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite)
-
Flame-dried round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Cool a 1 M solution of lithium aluminum hydride (45.2 mL, 45.2 mmol) in THF to 0°C in a flame-dried round-bottom flask under an inert atmosphere.
-
Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in THF (20 mL) dropwise to the cooled LAH suspension.
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1 M NaOH solution (10 mL). Stir the mixture for 20 minutes.
-
Add solid magnesium sulfate to dry the mixture and continue stirring at room temperature for 30 minutes.
-
Filter the solids through a pad of diatomaceous earth and wash the filter cake with THF and methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-4-yl)methanol as a white solid.
This representative protocol outlines a method to assess the inhibitory effect of this compound on human liver alcohol dehydrogenase activity by monitoring the formation of NADH.[10][11]
Materials and Reagents:
-
Human liver alcohol dehydrogenase (ADH)
-
Ethanol (substrate)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
This compound (inhibitor)
-
Sodium phosphate buffer (0.15 M, pH 7.4)
-
Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound in the sodium phosphate buffer.
-
In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, NAD⁺ (e.g., 350 µM), and ethanol (e.g., 2.5 mM).
-
Add varying concentrations of the this compound stock solution to different cuvettes to achieve the desired final inhibitor concentrations. Include a control with no inhibitor.
-
Initiate the reaction by adding a small volume of the human liver ADH enzyme solution (e.g., final concentration of 8 µg/mL).
-
Immediately begin monitoring the increase in absorbance or fluorescence at 340 nm, which corresponds to the formation of NADH.
-
Record the initial reaction rates (the linear portion of the absorbance/fluorescence versus time plot).
-
Determine the percentage of residual ADH activity for each inhibitor concentration relative to the control.
-
Kinetic parameters, such as the inhibition constant (Ki), can be determined by performing the assay at various substrate and inhibitor concentrations and analyzing the data using double reciprocal plots (e.g., Lineweaver-Burk plot).
Metabolic Pathway and Experimental Workflow Visualization
The following diagram illustrates the metabolic pathway of fomepizole, highlighting the formation of this compound.
Caption: Metabolic pathway of fomepizole.
References
- 1. This compound | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. pKa of 4MP and chemical equivalence in formulations of free base and salts of 4MP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro studies of human alcohol dehydrogenase inhibition in the process of methanol and ethylene glycol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human liver alcohol dehydrogenase—inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole | Scilit [scilit.com]
4-Hydroxymethylpyrazole: A Key Metabolite of 4-Methylpyrazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpyrazole (fomepizole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is widely used as an antidote for methanol and ethylene glycol poisoning.[1] Its efficacy lies in its ability to block the metabolic conversion of these toxic alcohols into their harmful acidic metabolites. The biotransformation of 4-methylpyrazole itself is a critical aspect of its pharmacology, leading to the formation of key metabolites, primarily 4-hydroxymethylpyrazole and subsequently 4-carboxypyrazole.[2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of 4-methylpyrazole, focusing on its metabolic pathway, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study.
Metabolic Pathway of 4-Methylpyrazole
The metabolism of 4-methylpyrazole predominantly occurs in the liver. The primary metabolic pathway involves a two-step oxidation process.
-
Hydroxylation: The first and rate-limiting step is the oxidation of the methyl group of 4-methylpyrazole to form this compound. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system.[4]
-
Oxidation: Subsequently, this compound is further oxidized to 4-carboxypyrazole. This step is likely mediated by alcohol and aldehyde dehydrogenases.[5]
The major metabolite, 4-carboxypyrazole, along with unchanged 4-methylpyrazole and other minor metabolites like N-glucuronide conjugates, are then excreted in the urine.[2]
References
- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4-Carboxypyrazole (HMDB0060760) [hmdb.ca]
- 4. Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 4-Hydroxymethylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymethylpyrazole is the primary metabolite of fomepizole (4-methylpyrazole), a potent inhibitor of alcohol dehydrogenase used as an antidote for methanol and ethylene glycol poisoning. The in vivo formation of this compound is a critical aspect of fomepizole's pharmacokinetics and is primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth overview of the metabolic pathway, the key enzyme involved, its regulation, and detailed experimental protocols for its study. Quantitative data from various studies are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying processes.
Introduction
Fomepizole (4-methylpyrazole) is a competitive inhibitor of alcohol dehydrogenase and is a cornerstone in the treatment of toxic alcohol ingestions.[1] Its clinical efficacy is influenced by its pharmacokinetic profile, a significant component of which is its metabolism to this compound.[2][3] Understanding the in vivo formation of this metabolite is crucial for optimizing dosing regimens and for comprehending potential drug-drug interactions. This guide will delve into the core aspects of this compound formation, providing researchers and drug development professionals with a comprehensive resource.
Metabolic Pathway of 4-Methylpyrazole
The primary route of 4-methylpyrazole elimination from the body is through hepatic metabolism. The initial and rate-limiting step in this pathway is the oxidation of the methyl group to form this compound.[2] This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system.[4] Subsequent metabolism involves the further oxidation of this compound to 4-carboxypyrazole, which is the main metabolite excreted in the urine, along with N-glucuronide conjugates of both metabolites.[2][3]
Key Enzyme: Cytochrome P450 2E1 (CYP2E1)
The principal enzyme responsible for the hydroxylation of 4-methylpyrazole to this compound is Cytochrome P450 2E1 (CYP2E1).[5][6][7] CYP2E1 is a highly inducible enzyme predominantly expressed in the liver, specifically within the endoplasmic reticulum of hepatocytes.[8][9] It is known for its role in the metabolism of numerous xenobiotics, including ethanol and various small molecular weight compounds.[9][10]
The involvement of CYP2E1 in 4-methylpyrazole metabolism has been demonstrated in studies using human liver microsomes and in vivo animal models.[6][11] 4-Methylpyrazole itself has been shown to be an inhibitor of CYP2E1 activity, which can have implications for the metabolism of other CYP2E1 substrates.[5][12]
Quantitative Data
The following tables summarize key quantitative data related to the in vivo formation of this compound and the enzyme responsible for its synthesis.
Table 1: Pharmacokinetic Parameters of Fomepizole (4-Methylpyrazole) in Humans
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.6 - 1.02 L/kg | [4] |
| Elimination | Primarily metabolic (>90%) | [4] |
| Primary Metabolite | 4-Carboxypyrazole (~80-85% of dose) | [3][4] |
| Minor Metabolites | This compound, N-glucuronide conjugates | [3][4] |
| Elimination Kinetics | Michaelis-Menten (saturable) at therapeutic doses | [4] |
| Mean Peak Plasma Concentration (10 mg/kg repeated dose) | 18.5 ± 2.6 µg/mL (adults) | [13] |
| Mean Apparent Elimination Half-life (steady state) | 14.5 ± 3 hours | [13] |
Table 2: Kinetic and Inhibition Parameters Related to Pyrazole Metabolism
| Parameter | Value | Condition | Reference |
| Apparent Km for pyrazole oxidation | ~2 mM | Intact rat hepatocytes | [14] |
| Apparent Vmax for pyrazole oxidation | ~0.06 nmol/min/mg protein | Intact rat hepatocytes | [14] |
| IC50 of 4-methylpyrazole for CYP2E1 | 1.8 µM | Recombinant human CYP2E1 | [12] |
| CYP2E1 content in human liver microsomes | 88 - 200 pmol/mg protein | Analysis of four individuals | [4] |
Regulation of CYP2E1 and this compound Formation
The formation of this compound is directly linked to the expression and activity of CYP2E1. The regulation of CYP2E1 is complex and occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational.
Induction of CYP2E1
CYP2E1 is notably induced by its own substrates, including ethanol and pyrazoles like 4-methylpyrazole.[8][10] This induction is primarily due to a post-transcriptional mechanism involving protein stabilization.[8] Substrate binding to the enzyme protects it from degradation by the proteasomal pathway, leading to an accumulation of CYP2E1 protein and an increased metabolic capacity.[8]
Signaling Pathways in CYP2E1 Regulation
Ethanol-mediated induction of CYP2E1 involves oxidative stress and the activation of specific signaling cascades. The Protein Kinase C (PKC) / c-Jun N-terminal Kinase (JNK) / Specificity Protein 1 (SP1) pathway has been implicated in this process.[9] Oxidative stress, a consequence of CYP2E1's catalytic cycle, can activate PKC, which in turn activates the JNK pathway, leading to the phosphorylation of transcription factors like SP1 that can modulate CYP2E1 expression.
Furthermore, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, is also involved.[10] Oxidative stress resulting from CYP2E1 activity can activate Nrf2, which translocates to the nucleus and induces the expression of antioxidant enzymes as a protective mechanism.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of in vivo this compound formation.
Quantification of this compound in Plasma by HPLC-UV
This protocol is adapted from methods described for the analysis of pyrazoles in biological matrices.[11][15][16]
5.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add an internal standard (e.g., 3-methylpyrazole).
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
5.1.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), pH adjusted to 7.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 210 nm.
-
Quantification: Create a calibration curve using standards of this compound and the internal standard. Calculate the concentration based on the peak area ratio of the analyte to the internal standard.
Analysis of 4-Methylpyrazole and its Metabolites by GC-MS
This protocol is a general guideline based on established methods for the GC-MS analysis of small molecules and pyrazole derivatives.[14][17][18][19]
5.2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of 4-methylpyrazole).
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Derivatization (for improved volatility and chromatographic properties):
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
5.2.2. GC-MS Conditions
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Identification and Quantification: Identify compounds based on their retention times and mass spectra compared to authentic standards. For quantification, use selected ion monitoring (SIM) of characteristic ions for the analyte and the internal standard.
Assay for CYP2E1 Activity in Human Liver Microsomes
This protocol is based on the widely used p-nitrophenol hydroxylation assay.[20][21]
5.3.1. Reaction Mixture
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4).
-
10 mM MgCl2.
-
Human liver microsomes (final protein concentration of 0.1-0.5 mg/mL).
-
100 µM p-nitrophenol (substrate).
-
5.3.2. Enzymatic Reaction
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding 100 µL of 20% (w/v) trichloroacetic acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
5.3.3. Product Quantification
-
Transfer the supernatant to a new tube.
-
Add 10 µL of 10 N NaOH to develop the color of the product, p-nitrocatechol.
-
Measure the absorbance at 535 nm using a spectrophotometer.
-
Calculate the amount of product formed using a standard curve of p-nitrocatechol.
-
Express the CYP2E1 activity as nmol of p-nitrocatechol formed per minute per mg of microsomal protein.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes described in this guide.
Caption: Metabolic pathway of 4-methylpyrazole.
Caption: Regulation of CYP2E1 expression.
Caption: HPLC-UV analysis workflow.
Conclusion
The in vivo formation of this compound is a key metabolic step in the elimination of fomepizole, primarily catalyzed by CYP2E1. The activity of this enzyme is subject to regulation by its substrates, which has important clinical implications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of 4-methylpyrazole and its interactions with other xenobiotics. A thorough understanding of these processes is essential for the safe and effective use of fomepizole in clinical practice.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. sterimaxinc.com [sterimaxinc.com]
- 3. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Multiple-approaches to the identification and quantification of cytochromes P450 in human liver tissue by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of cytochrome 2E1 in human liver microsomes using a validated indirect ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2E1 and Oxidative Liver Injury by Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of cytochrome P450 2e1 expression by ethanol: role of oxidative stress-mediated pkc/jnk/sp1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol Induction of CYP2A5: Role of CYP2E1-ROS-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Potency of 4-Carbon Alkanes and Alkenes toward CYP2E1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. uoguelph.ca [uoguelph.ca]
- 18. Methods of analysis of plant and animal metabolites [researchpark.spbu.ru]
- 19. gcms.cz [gcms.cz]
- 20. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
4-Hydroxymethylpyrazole alcohol dehydrogenase inhibition activity
An In-Depth Technical Guide to the Alcohol Dehydrogenase Inhibition Activity of 4-Hydroxymethylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcohol dehydrogenase (ADH) is a pivotal enzyme in the metabolism of primary and secondary alcohols, including ethanol, methanol, and ethylene glycol. Its inhibition is a critical therapeutic strategy for treating poisoning by toxic alcohols and has been a subject of extensive research. Pyrazole and its derivatives are well-established, potent inhibitors of ADH. This technical guide provides a comprehensive overview of the ADH inhibition activity of a specific derivative, this compound (4-HMP). It details the mechanism of inhibition, presents quantitative kinetic data, outlines experimental protocols for assessing inhibition, and discusses structure-activity relationships within the 4-substituted pyrazole class.
Introduction to Alcohol Dehydrogenase and Pyrazole Inhibitors
Alcohol dehydrogenases (ADHs) are a group of oxidoreductase enzymes that catalyze the interconversion of alcohols to aldehydes or ketones, coupled with the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[1][2] In humans, ADH is the rate-limiting enzyme in the metabolism of ethanol and is crucial for the detoxification of other alcohols.[3] However, the metabolic activation of toxic alcohols like methanol and ethylene glycol by ADH produces highly toxic metabolites (formic acid and glycolic acid, respectively), leading to severe metabolic acidosis and end-organ damage.
Inhibiting ADH is the primary treatment modality for such poisonings.[4] Pyrazole and its substituted derivatives are potent, competitive inhibitors of ADH.[5][6] Compounds like 4-methylpyrazole (4-MP, Fomepizole) are used clinically as antidotes.[4][7] this compound (4-HMP), a metabolite of 4-methylpyrazole, is also a subject of interest for its own inhibitory properties.[8][9] Understanding the kinetics and mechanism of 4-HMP is vital for drug development and toxicology studies.
Mechanism of ADH Inhibition by Pyrazole Derivatives
Pyrazole derivatives function primarily as competitive inhibitors with respect to the alcohol substrate. The mechanism involves the formation of a stable, inactive ternary complex consisting of the enzyme, the oxidized coenzyme (NAD⁺), and the pyrazole inhibitor.[5] The inhibitor binds to the active site of the ADH-NAD⁺ complex, preventing the binding of the alcohol substrate and halting the catalytic cycle. The zinc atom at the active center of ADH is thought to facilitate the interaction between the pyrazole anion and NAD⁺.[5]
Quantitative Inhibition Data
The inhibitory potency of pyrazole derivatives is typically quantified by the inhibitor constant (Kᵢ). A lower Kᵢ value indicates a more potent inhibitor. While specific Kᵢ data for this compound is found in older literature, data for pyrazole and other 4-substituted analogs are more readily available and provide a basis for comparison.[5][10] These compounds are effective inhibitors of human liver ADH, with potencies in the micromolar to nanomolar range.
| Inhibitor | Enzyme Source | Kᵢ (µM) | Inhibition Type | Reference |
| Pyrazole | Human Liver ADH | 2.6 | Competitive vs. Ethanol | [5] |
| 4-Methylpyrazole | Human Liver ADH | 0.21 | Competitive vs. Ethanol | [5] |
| 4-Bromopyrazole | Human Liver ADH | 0.29 | Competitive vs. Ethanol | [5] |
| 4-Iodopyrazole | Human Liver ADH | 0.12 | Competitive vs. Ethanol | [5] |
| 4-Methylpyrazole | Rat Liver ADH | ~3 - 10 | Mixed | [11] |
| This compound | Human Liver ADH | Data cited but not quantified in snippets | - | [10][12] |
Structure-Activity Relationships (SAR)
Studies on 4-substituted pyrazoles have elucidated key structural features that determine their inhibitory effectiveness against ADH.
-
Electronic Effects : Pyrazoles with electron-withdrawing substituents at the 4-position are generally weaker inhibitors.[13]
-
Hydrophobicity : For in vitro studies, increasing the hydrophobicity of the substituent tends to increase inhibitory potency. However, this effect can be reversed in vivo if increased hydrophobicity hinders permeability through the cell membrane.[13]
-
Steric Factors : Monosubstituted pyrazoles at the 4-position are typically more potent inhibitors than their corresponding di- and tri-substituted counterparts.[5] 4-Iodopyrazole is noted as a particularly potent inhibitor.[5]
Experimental Protocol: In Vitro ADH Inhibition Assay
The most common method for determining ADH activity and inhibition is a continuous spectrophotometric rate determination assay.[14] The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH during the oxidation of an alcohol substrate.
Reagents and Buffers
-
Assay Buffer : 0.1 M Sodium Pyrophosphate or 0.05 M Sodium Phosphate buffer, pH 8.8 at 25°C.[14][15]
-
Coenzyme Solution : 15 mM β-NAD⁺ solution in ultrapure water.[14]
-
Substrate Solution : 2.0 M Ethanol solution in ultrapure water.[16]
-
Enzyme Solution : Stock solution of Alcohol Dehydrogenase (e.g., from yeast or horse liver) prepared in a suitable buffer (e.g., 10 mM Sodium Phosphate, pH 7.5) and diluted immediately before use to a working concentration (e.g., 0.1-0.5 units/mL).[16]
-
Inhibitor Solutions : Stock solutions of this compound at various concentrations.
Spectrophotometric Procedure
-
Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C.[16]
-
Into a suitable cuvette, pipette the assay buffer, NAD⁺ solution, and inhibitor solution (or solvent for control).
-
Add the enzyme working solution and mix by inversion. Allow for a brief pre-incubation period (e.g., 3-5 minutes) for the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ethanol substrate solution.
-
Immediately mix by inversion and begin recording the increase in absorbance at 340 nm for approximately 5-6 minutes.[14]
-
Calculate the initial reaction velocity (ΔA₃₄₀/minute) from the linear portion of the curve.
-
Repeat the procedure for a range of inhibitor and substrate concentrations.
Data Analysis
The inhibitor constant (Kᵢ) and the type of inhibition can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations. This is typically done using double reciprocal plots, such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).[15]
Conclusion
This compound, alongside other 4-substituted pyrazoles, is a potent inhibitor of alcohol dehydrogenase. The primary mechanism of action is competitive inhibition through the formation of a stable ternary complex with the ADH-NAD⁺ complex. Structure-activity relationship studies indicate that potency is influenced by the electronic and hydrophobic properties of the substituent at the 4-position. The standardized in vitro spectrophotometric assay provides a robust and reproducible method for quantifying the inhibitory activity of 4-HMP and related compounds. This information is critical for the continued development of antidotes for toxic alcohol poisoning and for understanding the broader pharmacological profile of pyrazole-based drugs.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. scispace.com [scispace.com]
- 6. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
- 15. newhaven.edu [newhaven.edu]
- 16. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
Pharmacokinetics of 4-Hydroxymethylpyrazole in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpyrazole (4-HMP) is a primary metabolite of 4-methylpyrazole (fomepizole), a potent inhibitor of alcohol dehydrogenase (ADH) used as an antidote for methanol and ethylene glycol poisoning. Understanding the pharmacokinetic profile of 4-HMP is crucial for a comprehensive assessment of the safety and efficacy of fomepizole, as metabolites can contribute to both therapeutic and adverse effects. This technical guide provides a detailed overview of the current knowledge on the pharmacokinetics of 4-HMP in various animal models, based on available scientific literature.
Data Presentation: Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound (4-HMP) in animal models is not extensively reported in the currently available literature. Studies have primarily focused on the parent compound, 4-methylpyrazole (4-MP), with 4-HMP being identified as a metabolite. The following tables summarize the available pharmacokinetic parameters for 4-MP in rats and dogs to provide context for the likely formation and elimination kinetics of 4-HMP.
Table 1: Pharmacokinetic Parameters of 4-Methylpyrazole (4-MP) in Rats
| Parameter | Dose (mg/kg) | Route | Cmax (µmol/L) | Tmax (h) | Half-life (t½) (h) | AUC (µmol·h/L) | Bioavailability (%) | Reference |
| Elimination Rate | 10 | Oral | Not Reported | Not Reported | Saturated | Not Reported | Not Reported | [1] |
| Elimination Rate | 20 | Oral | Not Reported | Not Reported | Saturated | Not Reported | Not Reported | [1] |
| Elimination Rate | 15 | IP | Not Reported | Not Reported | Zero-order (7.6 µmol/L/h) | Not Reported | Not Reported | [2] |
Table 2: Pharmacokinetic Parameters of 4-Methylpyrazole (4-MP) in Dogs
| Parameter | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Specific pharmacokinetic parameters for 4-HMP are not available in the cited literature. The data for 4-MP is provided for context.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of 4-HMP are not explicitly available. However, based on general practices for rodent and canine pharmacokinetic studies, a representative protocol can be outlined.
Rodent Pharmacokinetic Study Protocol (Rat Model)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Drug Administration:
-
Intravenous (IV): 4-Methylpyrazole is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection via the tail vein.
-
Oral (PO): 4-Methylpyrazole is administered by oral gavage using a feeding needle.
-
-
Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Animals are housed in metabolic cages for the collection of urine and feces over specified intervals (e.g., 0-8, 8-24, 24-48 hours).
-
The volume of urine is recorded, and an aliquot is stored at -80°C for analysis of 4-MP and its metabolites, including 4-HMP.
-
-
Sample Analysis:
-
Plasma and urine samples are analyzed for concentrations of 4-MP and 4-HMP using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]
-
The method should be capable of simultaneously quantifying the parent drug and its metabolite with adequate sensitivity and specificity.
-
Canine Pharmacokinetic Study Protocol
-
Animal Model: Beagle dogs are a common non-rodent species for pharmacokinetic studies.
-
Drug Administration: Similar to the rodent protocol, IV administration is typically via a cephalic or saphenous vein, and oral administration is via a gelatin capsule or oral gavage.
-
Blood Sampling: Blood samples are collected from a peripheral vein at appropriate time points.
-
Sample Analysis: Plasma and urine samples are processed and analyzed using a validated bioanalytical method as described for the rodent study.[3]
Mandatory Visualization
Metabolic Pathway of 4-Methylpyrazole
The primary metabolic pathway of 4-methylpyrazole involves its oxidation to this compound, which is further oxidized to 4-carboxypyrazole. This biotransformation is a key determinant of the overall pharmacokinetic profile and duration of action of the parent drug.
Experimental Workflow for a Typical Animal Pharmacokinetic Study
The following diagram illustrates the logical flow of a standard pharmacokinetic study in an animal model, from the initial stages of animal preparation to the final data analysis.
Signaling and Biological Activities of Pyrazole Derivatives
Direct studies on the signaling pathways specifically modulated by this compound are not currently available. However, the broader class of pyrazole derivatives exhibits a wide range of biological activities, suggesting potential interactions with various cellular signaling pathways.[4][5][6][7][8]
Pyrazole-containing compounds have been shown to act as:
-
Anti-inflammatory agents: Some pyrazole derivatives, like celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway involved in inflammation and pain.[7]
-
Anticancer agents: Certain pyrazole derivatives have demonstrated antitumor activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[9]
-
Enzyme inhibitors: As exemplified by 4-methylpyrazole's potent inhibition of alcohol dehydrogenase, the pyrazole scaffold can be a key pharmacophore for designing enzyme inhibitors.[10]
-
Receptor antagonists: Some pyrazoline derivatives have been identified as antagonists of the Receptor for Advanced Glycation End Products (RAGE), which is implicated in inflammatory and age-related diseases.[11]
The biological activity of 4-HMP itself remains an area for further investigation. Future research should aim to elucidate whether 4-HMP retains any of the ADH inhibitory activity of its parent compound or if it interacts with other cellular targets and signaling pathways.
Conclusion
The pharmacokinetics of this compound in animal models are not well-characterized, with most of the available data focusing on its parent compound, 4-methylpyrazole. This technical guide has synthesized the existing knowledge on the metabolism of 4-MP to 4-HMP and provided a framework for conducting future pharmacokinetic studies on this metabolite. The diverse biological activities of other pyrazole derivatives suggest that 4-HMP may have its own pharmacological profile, warranting further investigation to fully understand its contribution to the overall effects of fomepizole. Researchers in drug development are encouraged to include the characterization of major metabolites like 4-HMP in their preclinical pharmacokinetic and toxicokinetic assessments.
References
- 1. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 11. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4-Hydroxymethylpyrazole: A Technical Guide
Introduction
4-Hydroxymethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a hydroxymethyl group at the 4-position introduces a primary alcohol functionality, making it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid researchers in the characterization of this and similar molecules.
Spectroscopic Data
The following tables summarize the key spectral data for this compound. This data is compiled from typical values for pyrazole derivatives and related functional groups, providing a representative spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~7.5 | s | 2H | H-3, H-5 |
| ~5.1 | t, J = 5.5 Hz | 1H | -OH |
| ~4.3 | d, J = 5.5 Hz | 2H | -CH₂- |
¹³C NMR (Carbon-13 NMR) Data
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~135 | C-3, C-5 |
| ~115 | C-4 |
| ~55 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3100 | Medium | N-H stretch (pyrazole ring) |
| ~2900 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1520 | Medium | C=C/C=N stretch (pyrazole ring)[1] |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Electron Ionization (EI) Mass Spectrum Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | 100 | [M]⁺ (Molecular Ion) |
| 97 | 80 | [M-H]⁺ |
| 81 | 30 | [M-OH]⁺ |
| 69 | 50 | [M-CH₂OH]⁺ |
| 68 | 40 | [M-H-HCN]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.[2]
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions. EI is a hard ionization technique that provides detailed structural information through fragmentation.[3]
-
Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range appropriate for the compound, for instance, from m/z 30 to 200.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of pyrazoles often involves the loss of HCN.[4]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to 4-Hydroxymethylpyrazole for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 4-Hydroxymethylpyrazole (4-HMP), a valuable heterocyclic organic compound for a range of research applications. This guide details its chemical and physical properties, identifies commercial suppliers, and outlines key experimental protocols for its use, particularly in the context of drug metabolism and enzyme inhibition studies.
Introduction to this compound
This compound, also known as (1H-Pyrazol-4-yl)methanol, is a pyrazole derivative characterized by a hydroxymethyl group substituted at the 4-position of the pyrazole ring.[1] Pyrazole and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[2][3] 4-HMP, a metabolite of the alcohol dehydrogenase inhibitor fomepizole (4-methylpyrazole), is a subject of research in its own right, particularly in studies of alcohol metabolism and as a potential modulator of enzymatic pathways.[4][5]
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The quality and purity of the compound can vary between suppliers, making it crucial for researchers to select a product that meets the specific requirements of their experimental setup. Below is a comparative summary of key quantitative data from several prominent suppliers.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage |
| MedChemExpress | HY-33914 | 25222-43-9 | C4H6N2O | 98.11 | ≥99.74% (HPLC)[6] | White to off-white solid[6] | Powder: -20°C (3 years), 4°C (2 years)[6] |
| Sigma-Aldrich | CIAH987EF73E | 25222-43-9 | C4H6N2O | 98.10 | - | - | - |
| Cayman Chemical | - | 25222-43-9 | C4H6N2O | 98.1 | - | - | - |
| Ambeed | A949926 | 25222-43-9 | C4H6N2O | 98.11 | - | - | - |
| Biosynce | - | 25222-43-9 | C4H6N2O | 98.11 | >97% | - | - |
Key Experimental Protocols
In Vitro Inhibition of Alcohol Dehydrogenase (ADH)
This compound is known to be an inhibitor of alcohol dehydrogenase, the primary enzyme responsible for the metabolism of ethanol and other alcohols.[10] The following protocol is a generalized procedure for assessing the inhibitory potential of 4-HMP on ADH activity in vitro.
Objective: To determine the inhibitory effect of this compound on the activity of alcohol dehydrogenase.
Materials:
-
Human or equine liver alcohol dehydrogenase (ADH)
-
This compound
-
Ethanol (substrate)
-
Nicotinamide adenine dinucleotide (NAD+), oxidized form
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Experimental Workflow:
Figure 1: Experimental workflow for an in vitro alcohol dehydrogenase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ADH in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare a stock solution of NAD+ in phosphate buffer (e.g., 10 mM).
-
Prepare a series of ethanol dilutions in phosphate buffer to determine the Michaelis-Menten constant (Km).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer to bring the final volume to 200 µL.
-
NAD+ to a final concentration of 2.5 mM.
-
ADH enzyme.
-
Varying concentrations of 4-HMP or the vehicle control.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding ethanol to a final concentration near its Km value.
-
Immediately begin measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the 4-HMP concentration to determine the IC50 value.
-
In Vitro Drug Metabolism Studies
This compound can be used in in vitro drug metabolism studies, for instance, to investigate its own metabolic fate or its effect on the metabolism of other compounds. These studies often utilize liver microsomes or hepatocytes.[11][12]
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Experimental Workflow:
Figure 2: Workflow for an in vitro drug metabolism study using liver microsomes.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-HMP in a suitable solvent. The final incubation concentration is typically in the low micromolar range.
-
Prepare a suspension of human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In microcentrifuge tubes, combine the phosphate buffer, microsomal suspension, and 4-HMP.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH system should be included.
-
Incubate the tubes at 37°C in a shaking water bath.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an appropriate internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of 4-HMP remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of 4-HMP remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Signaling Pathways and Logical Relationships
Pyrazole derivatives can interact with various biological targets and signaling pathways. For instance, some pyrazole-containing drugs are known to inhibit protein kinases involved in cancer signaling, such as the MAP kinase pathway.[2]
Figure 3: A potential mechanism of action for a pyrazole derivative inhibiting the MAPK signaling pathway.
This diagram illustrates a hypothetical scenario where a pyrazole derivative acts as an inhibitor of a kinase (e.g., RAF) within the MAPK signaling cascade. This pathway is often dysregulated in various diseases, and its modulation by small molecules is a common strategy in drug discovery. While this represents a general mechanism for some pyrazoles, the specific targets of this compound require further investigation.
Conclusion
This compound is a versatile research chemical with applications in enzyme inhibition and drug metabolism studies. This guide provides a foundational understanding of its properties, commercial availability, and key experimental protocols. Researchers should always consult supplier-specific documentation for the most accurate product information and adhere to standard laboratory safety practices when handling this compound. The provided protocols and diagrams serve as a starting point for experimental design and can be adapted to suit the specific needs of a research project.
References
- 1. This compound | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0060768) [hmdb.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
4-Hydroxymethylpyrazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. While specific toxicological data for this compound is limited, the known hazards of related pyrazole compounds necessitate a cautious and well-informed approach to its handling and use in a laboratory setting. This guide provides a comprehensive overview of the available safety information, handling procedures, and potential hazards associated with this compound and its chemical class. The information presented herein is intended to supplement, not replace, institutional safety protocols and the critical judgment of trained laboratory personnel.
Hazard Identification and Classification
Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H335: May cause respiratory irritation. [1]
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Table 1: Acute Toxicity Data for Pyrazole
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1010 mg/kg | MSDS for Pyrazole |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: In Vitro Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| Pyrazole Derivative 1 | SK-MEL-28 (Melanoma) | MTT | 3.46 µM | [4] |
| Pyrazole Derivative 2 | HCT-116 (Colon) | MTT | 9.02 µM | [4] |
| Pyrazole Derivative 3 | MDA-MB-468 (Breast Cancer) | MTT | 14.97 µM (24h) | [5] |
| Pyrazole Derivative 4 | MDA-MB-468 (Breast Cancer) | MTT | 6.45 µM (48h) | [5] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Genotoxicity: Some pyrazoline N-oxides have been shown to be mutagenic in the Ames test.[6] Additionally, certain methyl-pyrazole pesticides have demonstrated genotoxic activity in human cell lines, with a proposed mechanism involving the induction of oxidative stress.[7]
Carcinogenicity: No specific carcinogenicity studies for this compound were identified.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[8][9][10][11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1][3][8][10] Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is required to protect skin and personal clothing.[3][8][10][11] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls
-
Ventilation: Work with this compound should always be performed in a well-ventilated area, preferably within a chemical fume hood.[8][11]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the chemical is handled.[1][11]
Storage
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
-
Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
Spill and Waste Management
Spill Cleanup
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear the PPE detailed in section 4.1.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material such as sand or vermiculite to avoid generating dust.[13][14][15] For liquid spills, use an appropriate absorbent material.
-
Collect the Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.[13]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent or detergent solution, followed by water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[13][16]
Waste Disposal
All waste containing this compound must be collected in a designated and properly labeled hazardous waste container.[13][16] Do not dispose of this chemical down the drain or in the regular trash.[16] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8][9][17]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][8][9][17][18]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][8][9][17][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][17]
Potential Mechanisms of Toxicity and Signaling Pathways
While the specific mechanisms of toxicity for this compound have not been fully elucidated, studies on related pyrazole compounds suggest potential pathways that may be relevant.
Oxidative Stress and Mitochondrial Dysfunction
Several pyrazole derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[5][19][20] This can result in damage to cellular components, including lipids, proteins, and DNA.[19] Oxidative stress is also closely linked to mitochondrial dysfunction, which can impair cellular respiration and energy production, and ultimately trigger apoptosis (programmed cell death).[19][21][22]
Potentiation of Inflammatory Signaling
Studies on pyrazole-induced hepatotoxicity suggest a mechanism involving the sensitization of liver cells to the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This process appears to be mediated by the activation of c-Jun N-terminal kinase (JNK), a key signaling protein involved in stress responses and apoptosis. The induction of Cytochrome P450 2E1 (CYP2E1) by pyrazole can lead to increased oxidative stress, which in turn potentiates the TNF-α-JNK signaling cascade, resulting in liver injury.[23][24][25]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. benchchem.com [benchchem.com]
- 17. cloudfront.zoro.com [cloudfront.zoro.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of mitochondrial permeability transition by cyclosporin A prevents pyrazole plus lipopolysaccharide-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of 4-Hydroxymethylpyrazole in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpyrazole (4-HMP) is a metabolite of fomepizole (4-methylpyrazole), a potent inhibitor of alcohol dehydrogenase used as an antidote for methanol and ethylene glycol poisoning. Monitoring the urinary excretion of fomepizole and its metabolites, including 4-HMP, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. These application notes provide detailed protocols for the sensitive and specific detection of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and robust analytical technique.
Metabolic Pathway of Fomepizole
Fomepizole is primarily metabolized in the liver. The major metabolite is 4-carboxypyrazole, with this compound being a minor metabolite. Both metabolites, along with their N-glucuronide conjugates, are excreted in the urine.[1]
Caption: Metabolic pathway of Fomepizole.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of polar metabolites like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.
Experimental Workflow
The overall workflow for the analysis of this compound in urine involves sample preparation, derivatization, GC-MS analysis, and data processing.
Caption: GC-MS workflow for 4-HMP analysis.
Detailed Experimental Protocol
This protocol is based on established methods for the analysis of similar metabolites in urine and provides a robust starting point for method development and validation.
Materials and Reagents
-
This compound analytical standard
-
3-Methylpyrazole (Internal Standard - IS)
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (0.1 M, pH 6.8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Blank human urine
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add 1 mL of 0.1 M phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase solution. Add the internal standard (3-Methylpyrazole) to a final concentration of 1 µg/mL.
-
Incubate the mixture at 37°C for 18 hours to deconjugate the glucuronidated metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
Cool the sample to room temperature before GC-MS injection.
GC-MS Instrumental Conditions
The following conditions are a starting point and may require optimization for your specific instrumentation. A method for the parent compound, 4-methylpyrazole, has been described using a Carbowax 20M column.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (TMS-derivative) | |
| 4-HMP-TMS | To be determined empirically (e.g., molecular ion and characteristic fragments) |
| 3-MP (IS) | To be determined empirically (e.g., molecular ion and characteristic fragments) |
Quantitative Data Summary
The following table presents typical validation parameters for a GC-MS method for the analysis of a small molecule metabolite in urine. These values should be established during method validation.
| Parameter | Expected Performance |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 - 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 15% |
| - Inter-day | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Selectivity | No significant interference from endogenous urine components |
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantitative determination of this compound in human urine. The protocol includes a comprehensive workflow from sample preparation and derivatization to instrumental analysis. Proper method validation is essential to ensure the accuracy and reliability of the results for clinical and research applications. This application note serves as a detailed guide for scientists and professionals in the field of drug metabolism and pharmacokinetics.
References
Application Note: Quantification of 4-Hydroxymethylpyrazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a sensitive and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Hydroxymethylpyrazole in solution. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for applications such as pharmacokinetic studies, quality control, and stability testing. The described method is straightforward and can be readily implemented in a laboratory with standard HPLC equipment.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and precise quantification is crucial for evaluating its therapeutic potential, monitoring its presence in biological matrices, and ensuring the quality of pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[1] This application note provides a detailed protocol for an RP-HPLC method suitable for the routine analysis of this compound. The principles of reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, are well-suited for the separation of moderately polar compounds like pyrazole derivatives.[2][3]
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column: A C18 column is recommended for its versatility in reversed-phase chromatography.[2]
-
Reagents: HPLC-grade acetonitrile, methanol, and water are required.[4] A phosphate buffer can be prepared from monobasic and dibasic potassium phosphate.
Chromatographic Conditions
The following table summarizes a recommended starting point for the chromatographic conditions. Optimization may be necessary depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 20:80 (v/v) Methanol : 5 mM Potassium Phosphate Buffer (pH 6.0)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 220 nm[5] |
| Run Time | 10 minutes |
Data Presentation
The following table summarizes quantitative data from HPLC methods for similar pyrazole compounds, which can serve as a reference for the expected performance of the method for this compound.
| Compound | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| 4-Methylpyrazole | 2.5 - 100 µmol/L | Not Reported | Not Reported | >90% | [6][7] |
| Pyrazoline Derivative | 50 - 150 µg/mL | 4 µg/mL | 15 µg/mL | 98-102% | [8] |
| Pyrazolone Derivative | 2.5 - 50 µg/mL | 2.43 µg/mL | 7.38 µg/mL | 110-112% | [9][10][11] |
Experimental Protocols
1. Mobile Phase Preparation (1 L)
-
Weigh 0.68 g of monobasic potassium phosphate and dissolve it in 800 mL of HPLC-grade water.
-
Adjust the pH to 6.0 using a potassium hydroxide solution.
-
Add 200 mL of HPLC-grade methanol to the buffered aqueous solution.
-
Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted to prepare calibration standards.
3. Sample Preparation
The sample preparation will vary depending on the matrix. For a simple solution:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
For biological matrices like plasma or urine, a solid-phase extraction (SPE) may be necessary to remove interferences.[5][7] A typical SPE protocol for pyrazoles in a biological matrix involves:
-
Conditioning an SPE cartridge (e.g., a strong cation exchange, SCX, cartridge) with methanol and water.[5]
-
Loading the pre-treated sample onto the cartridge.
-
Washing the cartridge to remove interfering substances.
-
Eluting the analyte of interest with a suitable elution solvent.[5]
4. Calibration Curve
-
Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.
-
Inject each calibration standard into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.[12]
5. Sample Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Record the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines.[13][14] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This can be assessed by analyzing a blank and a placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and straightforward approach for the quantification of this compound. The use of a C18 column with a methanol and phosphate buffer mobile phase offers good chromatographic performance. This method can be readily adapted and validated for specific research, development, or quality control applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. ionsource.com [ionsource.com]
- 4. asianjpr.com [asianjpr.com]
- 5. HPLC Analysis of 3-Methylpyrazole and 4-Methylpyrazole in Urine on Discovery® C18 after SPE using Discovery® DSC-SCX application for SPE, application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. High pressure liquid chromatographic assay of 4-methylpyrazole. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension [repository.up.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. jpharmsci.com [jpharmsci.com]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Note: Quantitative Analysis of 4-Hydroxymethylpyrazole in Plasma using LC-MS/MS
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxymethylpyrazole in plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies and other drug development applications.
Introduction
This compound is a metabolite of interest in various research and clinical studies. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for this application.[1] This document provides a detailed protocol for the analysis of this compound in plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
4-Methylpyrazole-d3 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma
2.2. Sample Preparation
A simple protein precipitation method was employed for sample preparation.[2]
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (1 µg/mL 4-Methylpyrazole-d3 in 50:50 acetonitrile/water).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 80% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 3.0 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 113.1 | 82.1 | 0.1 | 15 |
| 4-Methylpyrazole-d3 (IS) | 86.1 | 58.1 | 0.1 | 20 |
Results and Discussion
3.1. Method Validation
The method was validated for linearity, precision, accuracy, and sensitivity.
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: The intra- and inter-day precision were less than 15% (RSD), and the accuracy was within 85-115% of the nominal values.
-
Limit of Quantification (LOQ): The LOQ was determined to be 1 ng/mL with a signal-to-noise ratio of >10.
Table 4: Summary of Quantitative Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%) | 85 - 115% |
| Inter-day Accuracy (%) | 85 - 115% |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a drug development setting.
References
Application Notes & Protocols: 4-Hydroxymethylpyrazole as a Biomarker for Fomepizole Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and serves as a critical antidote in the treatment of methanol and ethylene glycol poisoning.[1] By blocking ADH, fomepizole prevents the metabolism of these toxic alcohols into their more harmful acidic metabolites, thereby mitigating severe metabolic acidosis and organ damage.[1][2] Monitoring the administration and metabolic activity of fomepizole is crucial for ensuring therapeutic efficacy. The quantification of fomepizole and its metabolites in biological fluids can provide valuable insights into its pharmacokinetic profile and patient adherence to treatment.
One of the key metabolites of fomepizole is 4-Hydroxymethylpyrazole. This application note details the role of this compound as a potential biomarker for fomepizole treatment, provides available quantitative data, and outlines detailed protocols for its detection and quantification in biological matrices.
Metabolic Pathway of Fomepizole
Fomepizole is primarily eliminated through hepatic metabolism.[2][3] The metabolic process is initiated by the cytochrome P450 mixed-function oxidase system.[2][3] Fomepizole is first oxidized to this compound, which is an active metabolite, although it possesses approximately one-third of the ADH inhibitory potency of the parent compound.[1] Subsequently, this compound is further oxidized to the primary and major metabolite, 4-carboxypyrazole. Both this compound and 4-carboxypyrazole can also undergo conjugation to form N-glucuronide conjugates.[2][3] These metabolites are then excreted in the urine.[2][3] Notably, fomepizole has been shown to induce its own metabolism, leading to an increased elimination rate after approximately 30 to 40 hours of administration.[3]
Data Presentation: Pharmacokinetics of Fomepizole and its Metabolites
While specific quantitative data for this compound in human plasma or urine is not extensively available in tabulated form in the literature, pharmacokinetic studies of the parent drug, fomepizole, and its primary metabolite, 4-carboxypyrazole, provide a basis for understanding its metabolic profile.
Table 1: Pharmacokinetic Parameters of Fomepizole in Adults
| Parameter | Value | Reference |
| Fomepizole (Parent Drug) | ||
| Volume of Distribution | 0.6 - 1.02 L/kg | [3][4] |
| Plasma Half-Life | Varies with dose (saturable elimination) | [3] |
| Therapeutic Plasma Concentration | 8.6 - 24.6 mg/L (100 - 300 µmol/L) | [2][3] |
| Mean Peak Plasma Concentration (after 10 mg/kg) | 18.5 ± 2.6 µg/mL | [5] |
| Elimination | Primarily hepatic metabolism (>90%) | [6] |
| Unchanged in Urine | 1 - 3.5% | [2][3] |
| 4-Carboxypyrazole (Primary Metabolite) | ||
| Urinary Excretion | ~80 - 85% of administered fomepizole dose | [2][3] |
| This compound (Metabolite of Interest) | ||
| Plasma Accumulation | At most 10% of fomepizole levels | [7] |
| Persistence in Plasma | Does not persist after fomepizole elimination | [7] |
| Detection in Urine | Confirmed as a urinary metabolite | [1][2][3] |
This compound as a Biomarker
The presence and concentration of this compound in biological fluids can serve as a valuable biomarker for several aspects of fomepizole therapy:
-
Confirmation of Drug Intake and Metabolism: Detecting this compound in urine or plasma confirms that the patient has been administered fomepizole and that the drug is undergoing hepatic metabolism as expected.
-
Monitoring Metabolic Activity: The ratio of this compound to the parent drug, fomepizole, could provide an indication of the metabolic rate, which is known to be induced by fomepizole itself. An increasing ratio over time may reflect this auto-induction.
-
Assessment of Therapeutic Coverage: As an active metabolite, the presence of this compound contributes to the overall therapeutic effect of fomepizole by also inhibiting alcohol dehydrogenase.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in human urine and plasma. These are representative methods based on established analytical techniques for similar small molecules.
Protocol 1: Quantification of this compound in Human Urine by GC-MS
This protocol describes a method for the determination of this compound in urine using gas chromatography-mass spectrometry (GC-MS) following derivatization.
Workflow Diagram
Methodology
-
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
For the cleavage of potential glucuronide conjugates, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C for 2 hours.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by a buffer (e.g., acetate buffer, pH 6).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization
-
To the dried residue, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
-
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS-derivative of this compound and the internal standard.
-
-
Data Analysis
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank urine matrix.
-
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a sensitive and specific method for the analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Diagram
Methodology
-
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of an internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and its internal standard for quantification and confirmation.
-
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the concentration using a calibration curve constructed from spiked plasma standards.
-
Conclusion
This compound is a key metabolite of fomepizole and a promising biomarker for monitoring treatment adherence and metabolic activity. While comprehensive quantitative data in human subjects remains to be fully elucidated in publicly available literature, the analytical protocols provided herein offer robust and sensitive methods for its determination in biological matrices. The application of these methods in clinical and research settings can enhance our understanding of fomepizole's pharmacokinetics and contribute to the optimization of treatment strategies for toxic alcohol poisoning.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Studies of 4-Hydroxymethylpyrazole on Liver Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of 4-Hydroxymethylpyrazole (4-MP) on key liver enzymes. The provided protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the inhibitory potential of 4-MP and related compounds.
Introduction
This compound (4-MP), a derivative of pyrazole, is a known inhibitor of alcohol dehydrogenase (ADH). Its structural analogs, such as 4-methylpyrazole (fomepizole), are used clinically as antidotes for methanol and ethylene glycol poisoning. Understanding the in vitro effects of 4-MP on a broader range of liver enzymes, including cytochrome P450 (CYP) and aldehyde dehydrogenase (ALDH) isoforms, is crucial for a complete pharmacological and toxicological profiling. These notes detail the methodologies for assessing the impact of 4-MP on these critical enzyme systems.
Data Presentation: Inhibitory Effects on Liver Enzymes
The inhibitory potential of this compound and its structural analogs against various liver enzymes is summarized below. The data is compiled from in vitro studies and presented as inhibition constants (Ki) or IC50 values, where available.
| Compound | Enzyme | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| This compound | Human Liver Alcohol Dehydrogenase (ADH) | Methanol | Competitive | N/A | N/A | [1] |
| Pyrazole | Human Liver Alcohol Dehydrogenase (ADH) | Ethanol | Competitive | 2.6 | N/A | [2] |
| 4-Methylpyrazole | Human Liver Alcohol Dehydrogenase (ADH) | Ethanol | Competitive | 0.21 | N/A | [2] |
| 4-Bromopyrazole | Human Liver Alcohol Dehydrogenase (ADH) | Ethanol | Competitive | 0.29 | N/A | [2] |
| 4-Iodopyrazole | Human Liver Alcohol Dehydrogenase (ADH) | Ethanol | Competitive | 0.12 | N/A | [2] |
| 4-Methylpyrazole | Rat Liver Microsomal Ethanol Oxidation (likely CYP2E1) | Ethanol | Mixed | 0.03 - 0.10 | N/A |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the effect of this compound on liver enzymes are provided below.
Alcohol Dehydrogenase (ADH) Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory effect of this compound on ADH activity by monitoring the production of NADH.
Materials:
-
Human liver alcohol dehydrogenase (commercially available)
-
NAD+ solution
-
Ethanol (substrate)
-
This compound (test inhibitor)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, NAD+, and human liver ADH enzyme.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer.
-
Assay Setup: To the wells of a 96-well plate, add the reagent mix. Then, add the different concentrations of this compound. Include a control well with buffer instead of the inhibitor.
-
Initiate Reaction: Start the enzymatic reaction by adding ethanol to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADH formation is directly proportional to ADH activity.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves. Determine the percent inhibition for each concentration of this compound compared to the control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ethanol) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.
Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)
This protocol outlines a high-throughput method to screen for the inhibitory potential of this compound against specific CYP isoforms using fluorogenic probe substrates.[3]
Materials:
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Fluorogenic probe substrates specific for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP2C9/3A4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
This compound (test inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
-
96-well black microplates
Procedure:
-
Prepare Reagents: Prepare working solutions of recombinant CYP enzymes, fluorogenic substrates, NADPH regenerating system, and a dilution series of this compound in potassium phosphate buffer.
-
Assay Setup: In a 96-well black microplate, add the recombinant CYP enzyme, the corresponding fluorogenic substrate, and the various concentrations of this compound. Include a positive control inhibitor for each CYP isoform and a vehicle control (buffer).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic product in a kinetic mode for 15-30 minutes.
-
Data Analysis: Determine the rate of fluorescence increase, which corresponds to the CYP enzyme activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described for the ADH assay.
Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric)
This protocol describes a method to measure the activity of ALDH and the inhibitory effect of this compound by monitoring the reduction of a tetrazolium salt to a colored formazan product.[4][5][6]
Materials:
-
Human liver cytosol or recombinant human ALDH
-
NAD+
-
Acetaldehyde (substrate)
-
A colorimetric probe (e.g., WST-1 or MTT) and an electron mediator (e.g., 1-methoxy PMS)
-
This compound (test inhibitor)
-
Phosphate buffer (pH 8.0)
-
Colorimetric microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of the ALDH enzyme source, NAD+, acetaldehyde, the colorimetric probe/mediator mix, and a dilution series of this compound in phosphate buffer.
-
Assay Setup: In a 96-well clear microplate, add the ALDH enzyme source, NAD+, and the different concentrations of this compound. Include a control with buffer instead of the inhibitor.
-
Initiate Reaction: Start the reaction by adding acetaldehyde to all wells.
-
Color Development: Immediately add the colorimetric probe/mediator mix to all wells.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 formazan) at multiple time points (e.g., every 5 minutes for 30 minutes).
-
Data Analysis: Calculate the rate of increase in absorbance, which is proportional to ALDH activity. Determine the percent inhibition and IC50 value for this compound as described in the previous protocols.
Mandatory Visualizations
Mechanism of Action: Competitive Inhibition of ADH
The following diagram illustrates the mechanism of competitive inhibition of Alcohol Dehydrogenase (ADH) by pyrazole derivatives like this compound. The inhibitor competes with the natural substrate (alcohol) for the active site of the enzyme.
Caption: Competitive inhibition of ADH by this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The diagram below outlines the general workflow for conducting an in vitro enzyme inhibition assay to determine the IC50 of a test compound like this compound.
Caption: Workflow for determining enzyme inhibition (IC50).
References
Application Notes and Protocols for Cell-Based Assays Involving 4-Hydroxymethylpyrazole
For researchers, scientists, and drug development professionals, 4-Hydroxymethylpyrazole offers a valuable tool for investigating cellular metabolism and signaling pathways. As a known inhibitor of alcohol dehydrogenase (ADH) and a compound with potential interactions with other enzyme systems like cytochrome P450, it can be employed in a variety of cell-based assays to elucidate metabolic pathways, assess drug interactions, and study cellular responses to xenobiotics.
Application Note 1: Inhibition of Alcohol Dehydrogenase (ADH) in Cellular Models
Introduction: this compound is a derivative of pyrazole and a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and other primary alcohols. In cell-based research, this compound is instrumental in dissecting the cellular effects of alcohols versus their aldehyde metabolites. By blocking the ADH-mediated conversion of alcohols to aldehydes, researchers can investigate the direct impact of the parent alcohol on cellular processes such as signaling, proliferation, and apoptosis, independent of the often confounding effects of its more reactive metabolites.
Mechanism of Action: this compound competes with alcohol substrates for the active site of the ADH enzyme. The pyrazole nucleus coordinates with the zinc atom at the catalytic center of ADH, sterically hindering the binding of the alcohol substrate and thus preventing its oxidation. This inhibition is reversible and concentration-dependent.
Key Applications:
-
Toxicology Studies: Differentiating the cytotoxicity of an alcohol from that of its aldehyde metabolite in cell lines such as hepatocytes (e.g., HepG2) or neuronal cells.
-
Metabolism Research: Isolating and studying non-ADH pathways of alcohol metabolism, such as those mediated by cytochrome P450 enzymes or catalase.
-
Signal Transduction Studies: Investigating how ethanol, in the absence of its metabolism, affects intracellular signaling cascades.
Protocol 1: Cell-Based Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol provides a methodology to quantify the inhibitory effect of this compound on endogenous ADH activity in a human liver cell line.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound on cellular ADH.
Materials:
-
HepG2 cells (or other ADH-expressing cell line)
-
Complete cell culture medium (e.g., EMEM + 10% FBS)
-
This compound (in a suitable solvent like DMSO)
-
Ethanol (cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile and ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Commercial ADH Activity Assay Kit (colorimetric or fluorometric)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 5 x 104 cells/well). Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment:
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).
-
Pre-incubate the plate for 1 hour at 37°C.
-
Add ethanol to each well to a final concentration that is appropriate for the assay (e.g., 100 mM).
-
Incubate for an additional 24 hours.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cell monolayer twice with 200 µL of ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
-
ADH Activity Assay:
-
Centrifuge the plate at 4°C to pellet cell debris.
-
Transfer 20 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Follow the instructions of the commercial ADH activity assay kit. This typically involves adding a reaction mix containing NAD+ and measuring the rate of NADH formation at 340 nm.
-
-
Data Analysis:
-
Determine the ADH activity for each sample.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Application Note 2: Investigating Interactions with Cytochrome P450 (CYP) Enzymes
Introduction: Besides ADH, the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2E1, contributes to ethanol metabolism, especially at higher concentrations. Pyrazole and its derivatives are known to interact with CYP enzymes, acting as substrates, inhibitors, or inducers.[1] Therefore, this compound can be utilized in cell-based assays to explore its effect on CYP activity, which is crucial for predicting potential drug-drug interactions.
Key Applications:
-
CYP Inhibition Screening: Evaluating the potential of this compound to inhibit major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4, and 2E1).
-
Metabolic Phenotyping: In combination with other inhibitors, determining the relative contribution of CYP enzymes versus ADH in the metabolism of a specific substrate.
-
Drug Development: Assessing the risk of metabolic drug-drug interactions early in the drug discovery pipeline.
Protocol 2: Cell-Based Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for the inhibitory effect of this compound on specific CYP isoforms using fluorogenic probe substrates in human liver microsomes or CYP-expressing cells.
Experimental Workflow:
Caption: Workflow for a fluorometric CYP450 inhibition assay.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Isoform-specific fluorogenic probe substrates (e.g., Resorufin-based)
-
NADPH regenerating system
-
Known CYP isoform-specific inhibitors (positive controls)
-
96-well black, opaque-walled microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and a known inhibitor (positive control) in the assay buffer.
-
Reaction Setup:
-
To each well of a pre-warmed 96-well black plate, add the potassium phosphate buffer.
-
Add the human liver microsomes.
-
Add the test compound (this compound), positive control, or vehicle.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add the specific fluorogenic substrate for the CYP isoform being tested.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris-base/acetonitrile (1:4 v/v)).
-
Fluorescence Reading: Measure the fluorescence of the product using a microplate reader set to the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described in Protocol 1.
Data Summary
The following tables summarize quantitative data on the inhibitory activities of pyrazole and its derivatives.
Table 1: Inhibition of Human Liver Alcohol Dehydrogenase by Pyrazole Analogs
| Compound | Inhibition Constant (Ki) (µM) | Type of Inhibition (vs. Ethanol) | Reference |
| Pyrazole | 2.6 | Competitive | [2] |
| 4-Bromopyrazole | 0.29 | Competitive | [2] |
| 4-Methylpyrazole | 0.21 | Competitive | [2] |
| 4-Iodopyrazole | 0.12 | Competitive | [2] |
Note: Specific Ki values for this compound were not available in the searched literature, but a competitive inhibition mechanism is anticipated based on structural similarities.
Table 2: Kinetic Parameters of Cytochrome P450-Mediated Pyrazole Oxidation in Rat Liver Microsomes
| Treatment Group | Km for Pyrazole (mM) | Vmax (nmol 4-hydroxypyrazole / min / mg protein) | Reference |
| Pyrazole-induced | ~0.29 | ~0.5 | [1] |
| 4-Methylpyrazole-induced | ~0.14 | ~0.7 | [1] |
Signaling Pathway Interactions
Some pyrazole derivatives have been shown to modulate intracellular signaling pathways, such as the p38 MAPK and PKC pathways, which are involved in cellular processes like inflammation and chemotaxis.[3] This suggests that this compound could also be explored as a modulator of these pathways.
Potential Signaling Pathway Inhibition by Pyrazole Derivatives:
Caption: Hypothesized inhibitory action on signaling pathways by pyrazole derivatives.
References
- 1. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Differential inhibition of signaling pathways by two new imidazo-pyrazoles molecules in fMLF-OMe- and IL8-stimulated human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for Studying 4-Hydroxymethylpyrazole (Fomepizole) Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpyrazole (4-MP), known clinically as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3] Its primary therapeutic application is as an antidote for poisonings with ethylene glycol (a major component of antifreeze) and methanol (found in windshield washer fluid).[1][4] By blocking ADH, fomepizole prevents the metabolic conversion of these substances into their highly toxic acidic metabolites, thereby averting severe metabolic acidosis, renal failure, and other end-organ damage.[2][4][5] The development and preclinical assessment of fomepizole have relied on various animal models to elucidate its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. This document provides detailed application notes and protocols for the use of these animal models in studying the effects of this compound.
I. Animal Models in this compound Research
A variety of animal species have been instrumental in understanding the efficacy and safety of fomepizole. The choice of model often depends on the specific research question, with considerations for metabolic similarities to humans and the relevance to specific poisoning scenarios.
-
Rodents (Mice and Rats): Widely used for initial pharmacokinetic screening and acute toxicity studies due to their availability, well-characterized physiology, and cost-effectiveness.[6] Rats have been specifically used in models of ethylene glycol poisoning to demonstrate the efficacy of fomepizole in preventing metabolic acidosis and renal toxicity.[7]
-
Dogs: A valuable non-rodent species for toxicological and efficacy studies. The dog model of ethylene glycol poisoning has been particularly important in establishing the therapeutic window and effective dosing regimens for fomepizole.[4][8]
-
Cats: While also susceptible to ethylene glycol poisoning, cats exhibit differences in their metabolism and require higher doses of fomepizole for effective treatment.[9][10] Studies in cats are crucial for veterinary applications.
-
Non-human Primates (Monkeys): Due to their close physiological and metabolic similarity to humans, monkeys have been used to study the inhibitory effect of fomepizole on methanol metabolism and to establish therapeutically effective plasma concentrations.[11]
II. Data Presentation: Pharmacokinetics and Toxicology
The following tables summarize key quantitative data for this compound across various animal models.
Table 1: Pharmacokinetic Parameters of Intravenous Fomepizole (10 mg/kg)
| Species | C₀ (ng/mL) | T½ (h) | CL (mL/min) | Vss (L) | AUC₀-∞ (ng·h/mL) |
| Mouse (Balb/C) | 21,910 | 0.94 | 9.67 | 0.02 | 17,227 |
| Rat (Sprague Dawley) | 2,163 | 5.31 | 9.61 | 0.97 | 17,388 |
| Dog (Beagle) | 19,700 | 7.14 | 1.30 | 7.28 | 134,748 |
Data sourced from a predictive human pharmacokinetics study.
Table 2: Pharmacokinetic Parameters of Oral Fomepizole in Dogs (10 mg/kg)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 18,514 ± 1705 |
| Tmax (h) | 0.92 ± 0.14 |
| T½ (h) | 6.44 ± 2.19 |
| AUC₀-∞ (ng·h/mL) | 172,047 ± 43,842 |
| Bioavailability (F%) | 115 |
Data sourced from a predictive human pharmacokinetics study.
Table 3: Acute Toxicity of Fomepizole
| Species | Route | LD₅₀ |
| Mouse | Oral | 1.3 g/kg |
| Rat | Oral | 1.4 g/kg |
| Mouse | Intravenous | 0.32 g/kg |
| Rat | Intravenous | 0.32 g/kg |
Data from a product monograph.
III. Experimental Protocols
A. Protocol for a Rodent Model of Ethylene Glycol Poisoning and Fomepizole Treatment
This protocol describes a general procedure for inducing ethylene glycol toxicity in rats and assessing the efficacy of fomepizole treatment.
1. Animals and Acclimatization:
- Species: Male Wistar rats (200-250 g).
- Acclimatization: House animals in standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
2. Materials:
- Ethylene glycol (analytical grade).
- Fomepizole (pharmaceutical grade).
- Vehicle for fomepizole (e.g., sterile saline).
- Oral gavage needles.
- Intraperitoneal (IP) injection needles and syringes.
- Blood collection tubes (e.g., with EDTA or heparin).
- Metabolic cages for urine collection.
3. Experimental Design:
- Group 1 (Control): Vehicle administration only.
- Group 2 (Ethylene Glycol): Oral administration of ethylene glycol (e.g., 3830 mg/kg or 5745 mg/kg).[7]
- Group 3 (Ethylene Glycol + Fomepizole): Oral administration of ethylene glycol followed by fomepizole treatment (e.g., a single IP dose of 10 mg/kg, or a loading dose of 15 mg/kg followed by 10 mg/kg every 12 hours orally).[7]
4. Procedure:
- Fast animals overnight before the experiment, with continued access to water.
- Administer ethylene glycol orally via gavage to Groups 2 and 3.
- Administer fomepizole or vehicle to the respective groups at a predetermined time point after ethylene glycol administration (e.g., 1-2 hours).
- Collect blood samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) via a suitable method (e.g., tail vein, saphenous vein).
- House animals in metabolic cages for timed urine collection.
- Monitor animals for clinical signs of toxicity (e.g., ataxia, lethargy, changes in respiration).
- At the end of the experiment, euthanize animals and collect terminal blood and tissue samples (kidneys, liver) for analysis.
5. Sample Analysis:
- Blood Gas Analysis: To assess metabolic acidosis (pH, bicarbonate, base excess).[7]
- Clinical Chemistry: To measure serum creatinine and blood urea nitrogen (BUN) as markers of renal function.
- Urinalysis: To detect the presence of calcium oxalate crystals.
- Histopathology: To examine kidney tissue for signs of tubular necrosis.
B. Protocol for Quantification of Fomepizole in Plasma using HPLC-UV
This protocol provides a general framework for the analysis of fomepizole in plasma samples.
1. Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Reversed-phase C18 column.
- Fomepizole analytical standard.
- Internal standard (e.g., 3-methylpyrazole).
- Acetonitrile (HPLC grade).
- Glycine buffer (e.g., 0.2 M glycine, pH adjusted to 2.5).[12]
- Plasma samples from experimental animals.
- Protein precipitation agent (e.g., acetonitrile or methanol).
- Centrifuge and microcentrifuge tubes.
2. Preparation of Standards and Samples:
- Prepare a stock solution of fomepizole and the internal standard in a suitable solvent (e.g., methanol).
- Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1 to 20 µg/mL).
- Spike blank plasma with the working standards to create calibration standards and quality control (QC) samples.
- For experimental samples, thaw plasma at room temperature.
- Protein Precipitation: To 100 µL of plasma (standard, QC, or unknown), add 200 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or use directly for injection.
- Reconstitute the dried extract in the mobile phase.
3. HPLC Conditions (example): [12]
- Mobile Phase: Isocratic elution with a mixture of glycine buffer and acetonitrile (e.g., 75:25 v/v).[12]
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Injection Volume: 20 µL.
- UV Detection Wavelength: 210 nm.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio (fomepizole/internal standard) against the concentration of the calibration standards.
- Determine the concentration of fomepizole in the unknown samples by interpolating their peak area ratios from the calibration curve.
C. Protocol for Quantification of Fomepizole in Urine using LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of fomepizole in urine samples.
1. Materials:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
- Reversed-phase C18 or similar column.
- Fomepizole analytical standard.
- Stable isotope-labeled internal standard (e.g., fomepizole-d4).
- Methanol and Acetonitrile (LC-MS grade).
- Formic acid.
- Urine samples from experimental animals.
- Centrifuge and microcentrifuge tubes.
2. Preparation of Standards and Samples:
- Prepare stock and working solutions of fomepizole and the internal standard as described for the HPLC method.
- Prepare calibration standards and QC samples by spiking blank urine.
- "Dilute-and-Shoot" Method: Thaw urine samples. Centrifuge at high speed to pellet any particulate matter.
- Dilute the urine supernatant (e.g., 1:10) with the initial mobile phase or a suitable buffer containing the internal standard.
- Vortex and directly inject into the LC-MS/MS system.
3. LC-MS/MS Conditions (example):
- Liquid Chromatography:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Fomepizole: Precursor ion (e.g., m/z 83.1) to product ion (e.g., m/z 54.1).
- Internal Standard: Monitor the appropriate transition for the stable isotope-labeled standard.
- Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
4. Data Analysis:
- Quantify fomepizole concentrations using the peak area ratios against the calibration curve, similar to the HPLC method.
IV. Visualizations
A. Signaling Pathway: Inhibition of Alcohol Dehydrogenase
Caption: Competitive inhibition of Alcohol Dehydrogenase by Fomepizole.
B. Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of Fomepizole.
Conclusion
The animal models described herein are essential tools for the continued study of this compound. The provided data and protocols offer a foundation for researchers to design and execute robust preclinical studies. Careful consideration of the specific research objectives should guide the selection of the most appropriate animal model and experimental design to further elucidate the therapeutic potential and safety profile of this critical antidote.
References
- 1. Fomepizole - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fomepizole Injection [dailymed.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Inhibition of metabolism of diethylene glycol prevents target organ toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-base balance in acute ethylene glycol poisoning in rats treated with fomepizole | Journal of Medical Science [jms.ump.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dvm360.com [dvm360.com]
- 11. sterimaxinc.com [sterimaxinc.com]
- 12. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Hydroxymethylpyrazole: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 4-Hydroxymethylpyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reduction of a pyrazole-4-carboxylate ester using a powerful reducing agent.
Introduction
This compound, also known as (1H-pyrazol-4-yl)methanol, is a key intermediate in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a prevalent scaffold in pharmaceuticals, and the hydroxymethyl group offers a versatile handle for further chemical modifications. This protocol details a common and effective method for its preparation via the reduction of an ester precursor.
Reaction Scheme
The synthesis proceeds via the reduction of ethyl 1H-pyrazole-4-carboxylate to this compound using lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on the reduction of ethyl 1H-pyrazole-4-carboxylate with lithium aluminum hydride.[1]
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate
-
Lithium aluminum hydride (LAH), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Diatomaceous earth (e.g., CELITE®)
-
Methanol (MeOH)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 1 M solution of lithium aluminum hydride (LAH) in THF. Cool the flask to 0°C using an ice bath.
-
Addition of Ester: Dissolve ethyl 1H-pyrazole-4-carboxylate in anhydrous THF. Slowly add this solution dropwise to the cooled LAH suspension with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Carefully and sequentially add water, followed by a 1 M sodium hydroxide solution dropwise to quench the excess LAH. Stir the mixture for 20 minutes.
-
Drying and Filtration: Add anhydrous magnesium sulfate to the mixture to remove water and stir for an additional 30 minutes at room temperature. Filter the resulting solids through a pad of diatomaceous earth.
-
Washing: Wash the filter cake with THF and then with methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
-
Purification and Characterization: The resulting white solid can be further purified if necessary. The product identity can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The reported 1H NMR spectrum in DMSO-d6 shows characteristic peaks at δ 12.58 (br s, 1H), 7.58 (s, 1H), 7.40 (s, 1H), 4.74 (t, J = 5.5 Hz, 1H), and 4.37 (d, J = 5.2 Hz, 2H).[1]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative synthesis of this compound.[1]
| Parameter | Value |
| Reactants | |
| Ethyl 1H-pyrazole-4-carboxylate | 3.17 g (22.6 mmol) |
| Lithium aluminum hydride (1 M in THF) | 45.2 mL (45.2 mmol) |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 20 mL (for ester) |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| Workup Reagents | |
| Water | 1.36 mL |
| 1 M Sodium Hydroxide | 10 mL |
| Product | |
| (1H-pyrazol-4-yl)methanol | 1.75 g |
| Yield | 78.9% |
Safety Precautions
-
Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Tetrahydrofuran (THF) is a flammable solvent. Ensure all operations are performed away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
Applications of 4-Hydroxymethylpyrazole in Toxicology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpyrazole (4-HMP) is a heterocyclic organic compound and a known metabolite of the potent alcohol dehydrogenase (ADH) inhibitor, 4-methylpyrazole (fomepizole). In toxicology research, 4-HMP is primarily utilized as a reference compound and a comparative inhibitor to its parent drug, 4-methylpyrazole. Its main application lies in the study of alcohol and toxic alcohol metabolism, particularly in elucidating the mechanisms of ADH inhibition and the pharmacokinetics of pyrazole-based antidotes. While less potent than 4-methylpyrazole, understanding the activity of 4-HMP is crucial for a complete picture of the in vivo effects of fomepizole, which is a cornerstone in the treatment of methanol and ethylene glycol poisoning.
These application notes provide a comprehensive overview of the use of 4-HMP in toxicology, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound, like its precursor 4-methylpyrazole, functions as a competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and toxic alcohols such as methanol and ethylene glycol. By competing with the alcohol substrate for the active site of ADH, 4-HMP prevents the conversion of these alcohols into their toxic metabolites. In the case of methanol, this prevents the formation of formaldehyde and formic acid, which are responsible for metabolic acidosis and optic nerve damage. For ethylene glycol, it blocks the production of glycolic acid and oxalic acid, which cause severe metabolic acidosis and renal failure.
The inhibitory effect of 4-methylpyrazole is not likely to be enhanced by its metabolic conversion to this compound and 4-carboxypyrazole.
Quantitative Data: Inhibition of Human Liver Alcohol Dehydrogenase
The following table summarizes the key quantitative data for the inhibition of human liver alcohol dehydrogenase by this compound and related pyrazole compounds, allowing for a direct comparison of their potencies.
| Compound | Inhibition Constant (Ki) vs. Human Liver ADH (µM) | Relative Potency (compared to 4-HMP) |
| This compound (4-HMP) | 6.6 | 1x |
| 4-Methylpyrazole (Fomepizole) | 0.09 | ~73x stronger |
| Pyrazole | 0.54 | ~12x stronger |
| 4-Carboxypyrazole | No significant inhibition at 100 µM | Negligible |
Data sourced from studies on human liver alcohol dehydrogenase with methanol as the substrate.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Alcohol Dehydrogenase Activity
This protocol outlines a spectrophotometric assay to determine the inhibitory potential of this compound on alcohol dehydrogenase activity.
Objective: To determine the inhibition constant (Ki) of 4-HMP for ADH.
Materials:
-
Purified alcohol dehydrogenase (from equine or human liver)
-
NAD+ (β-Nicotinamide adenine dinucleotide)
-
Ethanol (or other alcohol substrate, e.g., methanol)
-
This compound (4-HMP)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ADH in phosphate buffer.
-
Prepare a stock solution of NAD+ in phosphate buffer.
-
Prepare a stock solution of ethanol in deionized water.
-
Prepare a stock solution of 4-HMP in deionized water or an appropriate solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In each well of the microplate or cuvette, add the following in order:
-
Sodium phosphate buffer
-
NAD+ solution (final concentration typically 2-5 mM)
-
Varying concentrations of 4-HMP
-
ADH solution (a fixed amount to ensure a linear reaction rate)
-
-
Include control wells with no inhibitor.
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the ethanol substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of 4-HMP from the linear portion of the absorbance vs. time plot.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (ethanol) and the inhibitor (4-HMP).
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot) or non-linear regression analysis to determine the type of inhibition and calculate the Ki value.
-
Expected Results: 4-HMP is expected to act as a competitive inhibitor of ADH. The calculated Ki value should be in the micromolar range, significantly higher than that of 4-methylpyrazole.
Protocol 2: In Vivo Study of 4-Methylpyrazole Metabolism and 4-HMP Formation
This protocol describes an in vivo experiment in a rodent model to study the pharmacokinetics of 4-methylpyrazole and the formation of its metabolite, 4-HMP, in the context of toxic alcohol exposure.
Objective: To quantify the plasma concentrations of 4-methylpyrazole and 4-HMP over time following administration.
Materials:
-
Male Sprague-Dawley rats (or other suitable animal model)
-
4-Methylpyrazole (Fomepizole)
-
Methanol or Ethylene Glycol (toxicant)
-
Vehicle for administration (e.g., saline)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Analytical instrumentation for measuring 4-MP and 4-HMP (e.g., HPLC or GC-MS)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Divide animals into experimental and control groups.
-
Administer the toxicant (e.g., methanol, 2 g/kg) via oral gavage or intraperitoneal injection to the experimental groups.
-
At a specified time post-toxicant administration (e.g., 30 minutes), administer 4-methylpyrazole (e.g., 15 mg/kg) via intraperitoneal injection. The control group receives the vehicle.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after 4-MP administration.
-
Collect blood in EDTA-coated tubes and immediately centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an analytical method (e.g., HPLC-UV or LC-MS/MS) for the simultaneous quantification of 4-methylpyrazole and this compound in plasma.
-
Prepare plasma samples for analysis, which may involve protein precipitation followed by solid-phase or liquid-liquid extraction.
-
Analyze the samples and quantify the concentrations of 4-MP and 4-HMP against a standard curve.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentrations of 4-MP and 4-HMP versus time for each animal.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life (t½) for both the parent drug and its metabolite.
-
Expected Results: Following administration of 4-methylpyrazole, its concentration in plasma will rise and then decline, while the concentration of this compound will appear, peak at a later time point, and then be eliminated. The presence of a toxic alcohol co-substrate may alter the elimination kinetics of 4-MP.
Visualizations
Metabolic Pathway of Toxic Alcohols and Inhibition by Pyrazoles
Caption: Metabolic pathway of methanol and ethylene glycol and the inhibitory action of pyrazoles on ADH.
Experimental Workflow for In Vitro ADH Inhibition Assay
Experimental Design for Studying 4-Hydroxymethylpyrazole Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpyrazole is a known metabolite of fomepizole (4-methylpyrazole), a potent inhibitor of alcohol dehydrogenase used as an antidote for methanol and ethylene glycol poisoning.[1][2] Understanding the metabolic fate of this compound is crucial for a complete characterization of the disposition of its parent drug and for assessing its own potential pharmacological or toxicological effects. This document provides detailed application notes and protocols for the in vitro investigation of this compound metabolism, focusing on reaction phenotyping, kinetic analysis, and metabolite identification.
The primary metabolic pathways for pyrazole-containing compounds involve oxidation, primarily mediated by cytochrome P450 (CYP) enzymes, and conjugation, often through UDP-glucuronosyltransferases (UGTs).[3][4] The experimental design outlined below is structured to investigate these potential pathways for this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H6N2O | [2] |
| Molecular Weight | 98.10 g/mol | [2] |
| Class | Pyrazole | [2] |
| Description | Metabolite of fomepizole. | [2] |
Table 2: Summary of Potential Metabolic Pathways and Enzymes for this compound
| Metabolic Pathway | Potential Metabolite(s) | Key Enzyme Families |
| Phase I: Oxidation | 4-Carboxypyrazole, other hydroxylated derivatives | Cytochrome P450 (CYP) |
| Phase II: Conjugation | This compound-glucuronide, 4-Carboxypyrazole-glucuronide | UDP-glucuronosyltransferases (UGT) |
Table 3: Kinetic Parameters for Pyrazole Oxidation (for reference)
| Substrate | Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Source |
| Pyrazole | Rat Hepatocytes | ~2 | ~0.06 | [3] |
Note: This data is for the parent compound, pyrazole, and serves as an initial estimate for designing experiments with this compound.
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in human liver microsomes (HLM).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, HLM (final concentration 0.5 mg/mL), and the this compound working solution (final concentration 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 3000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the disappearance of this compound over time using a validated LC-MS/MS method (see Protocol 4).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Protocol 2: Cytochrome P450 (CYP) Isozyme Mapping for this compound Metabolism
Objective: To identify the major CYP isozymes responsible for the metabolism of this compound.
Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4)
-
Pooled HLM
-
Specific chemical inhibitors for each CYP isozyme
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Recombinant Enzyme Screening:
-
Incubate this compound (1 µM) with individual recombinant CYP isozymes (e.g., 25 pmol/mL) in the presence of the NADPH regenerating system for a fixed time (e.g., 30 minutes).
-
Terminate and process the samples as described in Protocol 1.
-
Analyze for the disappearance of the parent compound and the formation of potential metabolites.
-
-
Chemical Inhibition Study:
-
Incubate this compound (1 µM) with pooled HLM (0.5 mg/mL) and the NADPH regenerating system.
-
In parallel incubations, include a specific chemical inhibitor for each major CYP isozyme at a concentration known to be selective.
-
Include a control incubation with no inhibitor.
-
Terminate and process the samples after a fixed time (e.g., 30 minutes).
-
Analyze for the formation of the major metabolite(s) identified in preliminary studies.
-
-
Data Analysis:
-
For the recombinant enzyme study, identify the isozymes that show the highest rate of substrate depletion or metabolite formation.
-
For the chemical inhibition study, calculate the percentage of inhibition for each inhibitor compared to the control. Significant inhibition suggests the involvement of that specific CYP isozyme.
-
Protocol 3: UDP-Glucuronosyltransferase (UGT) Conjugation of this compound
Objective: To determine if this compound undergoes glucuronidation and to identify the UGT isozymes involved.
Materials:
-
Pooled HLM or recombinant human UGT isozymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin (a pore-forming agent to activate UGTs in microsomes)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Microsome Activation:
-
Pre-incubate pooled HLM (1 mg/mL) with alamethicin (50 µg/mg protein) on ice for 15 minutes.
-
-
Incubation:
-
In a 96-well plate, add the activated HLM, Tris-HCl buffer, MgCl2 (5 mM), this compound (e.g., 10 µM), and UDPGA (2 mM).
-
For recombinant UGT screening, use individual UGT isozymes instead of HLM.
-
-
Reaction and Termination:
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1.
-
Analyze for the formation of the this compound glucuronide conjugate using LC-MS/MS.
-
-
Data Analysis:
-
Identify the UGT isozymes that produce the glucuronide conjugate at the highest rate.
-
Protocol 4: Analytical Method for this compound and its Metabolites using LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound and its potential metabolites (e.g., 4-Carboxypyrazole, this compound-glucuronide).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute the analytes, and then re-equilibrate. (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., [M+H]+) and a characteristic product ion.
-
4-Carboxypyrazole: Determine the precursor ion and a characteristic product ion.
-
This compound-glucuronide: Determine the precursor ion and product ions (e.g., loss of the glucuronic acid moiety).
-
Internal Standard: Use a stable isotope-labeled analog if available, or a structurally similar compound with different mass.
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte and the internal standard.
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.
Mandatory Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolism studies.
References
- 1. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0060768) [hmdb.ca]
- 3. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct comparison of UDP-glucuronosyltransferase and cytochrome P450 activities in human liver microsomes, plated and suspended primary human hepatocytes from five liver donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Hydroxymethylpyrazole in ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymethylpyrazole (4-HMP), also known as Fomepizole, is a potent and selective inhibitor of alcohol dehydrogenase (ADH) and also exhibits inhibitory effects on certain cytochrome P450 (CYP) enzymes, most notably CYP2E1.[1][2][3] This dual inhibitory action makes 4-HMP a valuable tool in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. Its application allows researchers to dissect complex metabolic pathways, identify the contribution of specific enzymes to a drug candidate's metabolism, and investigate potential drug-drug interactions (DDIs).[3][4] These application notes provide a comprehensive overview of the use of 4-HMP in ADME studies, including detailed experimental protocols and data presentation.
Key Applications in ADME Studies
The primary applications of this compound in ADME studies include:
-
Reaction Phenotyping: Identifying the specific ADH or CYP isoenzymes responsible for the metabolism of a new chemical entity (NCE). By inhibiting these enzymes with 4-HMP, a significant reduction in the metabolism of the NCE provides strong evidence of their involvement.[5][6]
-
Metabolic Pathway Elucidation: Differentiating between metabolic pathways. In instances where a compound is metabolized by multiple enzyme systems, 4-HMP can be used to selectively block the ADH and/or CYP2E1 pathways, allowing for the characterization of other metabolic routes.
-
Drug-Drug Interaction (DDI) Potential: Assessing the likelihood of a new drug to be the victim of a DDI when co-administered with inhibitors of ADH or CYP2E1.[4]
-
Toxicology Studies: Preventing the formation of toxic metabolites that are generated through ADH or CYP2E1 pathways. This is particularly relevant in cases of poisoning, for example, with methanol or ethylene glycol, where 4-HMP is used as an antidote.[2][7] It can also be used to mitigate cisplatin-induced nephrotoxicity.[1][8]
Data Presentation: Quantitative Inhibition Data
The following tables summarize key quantitative data regarding the inhibitory effects of this compound.
Table 1: Inhibition of Human Alcohol Dehydrogenase (ADH) Isozymes by 4-Methylpyrazole (4-MP)
| ADH Isozyme | Inhibition Type vs. Ethanol | K_is_ (μM) | K_ii_ (μM) |
| ADH1A | Competitive | 0.062 | - |
| ADH1B1 | Competitive | - | - |
| ADH1B2 | Competitive | - | - |
| ADH1B3 | Noncompetitive | 960 | 3000 |
| ADH1C1 | Competitive | - | - |
| ADH1C2 | Competitive | - | - |
| ADH2 | Noncompetitive | - | 33 |
| ADH4 | Noncompetitive | - | - |
Data adapted from kinetic studies of recombinant human ADHs.[2][9]
Table 2: Effect of 4-Methylpyrazole (4-MP) on the Metabolism of Various Substrates
| Substrate | Enzyme System | Effect of 4-MP | Quantitative Change | Reference |
| Ethanol | Human volunteers | Reduced elimination rate | 40% reduction | [7] |
| Acetaminophen | Human volunteers | Inhibition of oxidative metabolism | - | [3] |
| Cisplatin | Mouse model | Reduced nephrotoxicity | Significantly reduced cell death | [8] |
| Methanol / Ethylene Glycol | Computer simulation | Inhibition of oxidation | Largely inhibited by 50 μM 4-MP | [2][9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro Reaction Phenotyping using Human Liver Microsomes
Objective: To determine the contribution of CYP2E1 to the metabolism of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
This compound (4-HMP)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for in vitro CYP2E1 reaction phenotyping.
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of 4-HMP in phosphate buffer.
-
On ice, prepare a suspension of HLM in phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In separate tubes, add the HLM suspension.
-
To the "inhibition" tubes, add 4-HMP to a final concentration of 50-100 µM. To the "control" tubes, add an equivalent volume of buffer.
-
Add the test compound to all tubes to a final concentration typically below its K_m_ (e.g., 1 µM).
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing and Analysis:
-
Quench the reaction at each time point by adding a volume of cold acetonitrile (e.g., 2 volumes).
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples for the disappearance of the parent compound and/or the formation of metabolites.
-
-
Data Interpretation:
-
Calculate the rate of metabolism in the control and inhibited samples.
-
Determine the percent inhibition caused by 4-HMP. A significant inhibition suggests the involvement of CYP2E1.
-
Protocol 2: In Vitro Metabolite Profiling with Human Hepatocytes
Objective: To identify metabolites formed by ADH and/or CYP2E1 by comparing metabolite profiles in the presence and absence of 4-HMP.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
This compound (4-HMP)
-
Solvents for extraction (e.g., acetonitrile, methanol)
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Workflow Diagram:
Caption: Workflow for in vitro metabolite profiling with 4-HMP.
Procedure:
-
Cell Culture:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
-
Treatment:
-
Prepare working solutions of the test compound and 4-HMP in the culture medium.
-
Aspirate the plating medium and replace it with fresh medium containing either 4-HMP (e.g., 50-100 µM) or vehicle control.
-
Add the test compound to all wells at the desired final concentration (e.g., 10 µM).
-
Incubate the plates at 37°C in a humidified incubator for a specified period (e.g., 4, 8, or 24 hours).
-
-
Sample Collection and Extraction:
-
At the end of the incubation, collect the culture medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS) and then lyse the cells.
-
Combine the medium and cell lysate, or process them separately.
-
Extract the metabolites by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Vortex and centrifuge to precipitate proteins and cellular debris.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-HRMS analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the reconstituted samples using an LC-HRMS system to generate metabolite profiles.
-
Compare the chromatograms and mass spectra from the control and 4-HMP-treated samples.
-
Metabolites that are significantly reduced or absent in the 4-HMP-treated samples are likely products of ADH or CYP2E1 metabolism.
-
Signaling and Metabolic Pathways
The primary mechanism of action of this compound is the inhibition of ADH and CYP2E1, which are key enzymes in the metabolism of various xenobiotics and endogenous compounds.
Metabolic Pathway Inhibition by 4-HMP:
Caption: Inhibition of ADH and CYP2E1 pathways by 4-HMP.
Conclusion
This compound is a versatile and valuable tool for researchers in drug metabolism and pharmacokinetics. Its selective inhibition of ADH and CYP2E1 allows for the precise dissection of metabolic pathways, aiding in the characterization of new drug candidates. The protocols and data provided in these application notes serve as a guide for the effective integration of 4-HMP into ADME study workflows, ultimately contributing to a more thorough understanding of a compound's metabolic fate and potential for drug-drug interactions.
References
- 1. 4-Methylpyrazole-mediated inhibition of cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methylpyrazole-mediated inhibition of Cytochrome P450 2E1 protects renal epithelial cells, but not bladder cancer cells, from cisplatin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving 4-Hydroxymethylpyrazole Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of 4-Hydroxymethylpyrazole (4-HMP) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound (4-HMP) in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a pyrazole derivative, the aromatic ring of 4-HMP confers a degree of stability; however, the hydroxymethyl group can be susceptible to degradation, particularly oxidation. It is also important to avoid strong acids and bases, as these can catalyze degradation.
Q2: What is the most likely degradation pathway for this compound?
A2: Based on the metabolism of structurally similar compounds like fomepizole (4-methylpyrazole), the primary degradation pathway for this compound is likely the oxidation of the hydroxymethyl group (-CH₂OH) to a carboxylic acid group (-COOH), forming 4-Carboxypyrazole. This can be mediated by chemical oxidants or potentially by light and heat.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: To maximize the stability of your 4-HMP stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, degassed solvent. For aqueous solutions, consider using a buffer at a slightly acidic to neutral pH (e.g., pH 5-7).
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the solution and the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Q4: I am observing a loss of potency in my 4-HMP solution. How can I troubleshoot this?
A4: If you suspect degradation of your 4-HMP solution, follow these troubleshooting steps:
-
Confirm Degradation: Use a validated stability-indicating analytical method, such as HPLC-UV, to confirm the decrease in 4-HMP concentration and to detect the presence of any degradation products.
-
Review Storage Conditions: Verify that the solution has been stored at the correct temperature, protected from light, and in a tightly sealed container.
-
Check for Contaminants: Consider the possibility of contamination from the solvent, container, or other reagents that could catalyze degradation.
-
Evaluate Experimental Conditions: If the instability is observed during an experiment, assess the pH, temperature, and presence of potentially reactive species in your experimental setup.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Analysis
-
Potential Cause 1: Degradation of 4-HMP.
-
Troubleshooting Steps:
-
Analyze a freshly prepared standard of 4-HMP to confirm its retention time and peak purity.
-
Compare the chromatogram of the suspect sample to the fresh standard. The appearance of new peaks, especially one that could correspond to 4-Carboxypyrazole, suggests degradation.
-
Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
-
-
-
Potential Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank solvent injection to rule out contamination from the mobile phase or system.
-
Prepare a new solution of 4-HMP using fresh, high-purity solvent and a clean container to see if the issue persists.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Potential Cause: Degradation of 4-HMP leading to lower effective concentration.
-
Troubleshooting Steps:
-
Always use freshly prepared solutions of 4-HMP for critical experiments.
-
If using a stock solution, verify its concentration and purity by an analytical method like HPLC-UV before each use.
-
Assess the stability of 4-HMP under your specific assay conditions (e.g., in cell culture media at 37°C) to determine its half-life in that environment.
-
-
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the following table provides illustrative data based on general knowledge of pyrazole derivatives and forced degradation studies. Researchers should determine the specific stability of 4-HMP under their own experimental conditions.
| Stress Condition | Parameter | Typical Observation for Pyrazole Derivatives | Expected Impact on 4-HMP |
| Acidic Hydrolysis | t_1/2 (half-life) | Generally stable in dilute acid at RT. Degradation increases with acid concentration and temperature. | Moderate degradation under strong acidic conditions and heat. |
| (e.g., 0.1 M HCl, 60°C) | |||
| Basic Hydrolysis | t_1/2 (half-life) | More susceptible to degradation than in acidic conditions, especially at elevated temperatures. | Significant degradation is possible, particularly with stronger bases and heat. |
| (e.g., 0.1 M NaOH, 60°C) | |||
| Oxidation | t_1/2 (half-life) | The hydroxymethyl group is a likely site of oxidation. | Likely to be the primary degradation pathway, leading to 4-Carboxypyrazole. |
| (e.g., 3% H₂O₂, RT) | |||
| Photostability | % Degradation | Aromatic systems can be susceptible to photodegradation. | Potential for degradation upon exposure to UV or high-intensity visible light. |
| (ICH Q1B conditions) | |||
| Thermal Stability | % Degradation | Generally stable at moderately elevated temperatures in solid form. Stability in solution is solvent and pH-dependent. | Degradation in solution is likely to be accelerated at higher temperatures. |
| (e.g., 60°C in solution) |
Note: RT = Room Temperature. Data is illustrative and should be experimentally confirmed.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of 4-HMP in a suitable solvent (e.g., methanol or acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the 4-HMP peak from all degradation product peaks generated during the forced degradation study.
Visualizations
Technical Support Center: Overcoming Poor Solubility of 4-Hydroxymethylpyrazole
For researchers, scientists, and drug development professionals utilizing 4-Hydroxymethylpyrazole, poor solubility can be a significant experimental hurdle. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in certain solvents?
A1: The solubility of this compound, like other pyrazole derivatives, is governed by its molecular structure. The pyrazole ring's aromatic character and capacity for hydrogen bonding can lead to strong intermolecular forces in the solid state, making it difficult for some solvents to dissolve the compound.[1] The presence of both a polar hydroxyl group and a heterocyclic ring means its solubility can be highly dependent on the polarity of the solvent.
Q2: How does temperature influence the solubility of this compound?
A2: Generally, the solubility of pyrazole derivatives increases with temperature.[1] Applying heat provides the energy needed to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily in the solvent.
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, pH modification can be a highly effective strategy. Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[1] Therefore, decreasing the pH of an aqueous solution will typically increase the solubility of this compound.
Q4: What are co-solvents and how can they help solubilize this compound?
A4: A co-solvent is a solvent that, when added to a primary solvent, increases the solubility of a solute. For this compound, which has both polar and non-polar characteristics, a mixture of solvents can be more effective than a single solvent. Common co-solvent systems include mixtures of water with organic solvents like ethanol, methanol, or DMSO.[1]
Q5: My this compound is precipitating out of my aqueous assay buffer after being diluted from a DMSO stock. What should I do?
A5: This is a common issue known as "fall-out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer, especially with the abrupt change in solvent polarity. To address this, you can try several approaches: lower the final concentration of the compound, decrease the percentage of DMSO in the final solution (ideally to 1% or less), pre-warm the assay buffer, or use a serial dilution approach.[2]
Troubleshooting Guides
Issue 1: this compound fails to dissolve in the desired solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility at room temperature | Gently heat the solvent while stirring. | Increased solubility and complete dissolution of the compound. |
| Inappropriate solvent polarity | Try a different solvent or a co-solvent system. For example, if poorly soluble in water, try ethanol or a mixture of water and ethanol. | The compound dissolves in the new solvent system. |
| Compound is not in its salt form | If in an aqueous medium, adjust the pH to be more acidic (e.g., pH 2-4) to form the more soluble salt of the pyrazole.[1] | The compound dissolves upon pH adjustment. |
Issue 2: The compound precipitates during an experiment (e.g., assay, purification).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Change in temperature | Maintain a constant temperature throughout the experiment. If precipitation occurs upon cooling, the experiment may need to be conducted at a slightly elevated temperature. | The compound remains in solution for the duration of the experiment. |
| Change in solvent composition | If mixing solvents (e.g., adding an aqueous buffer to a DMSO stock), add the stock solution slowly to the buffer with vigorous stirring to avoid localized high concentrations.[2] | Minimized or no precipitation upon mixing. |
| Concentration exceeds solubility limit | Reduce the working concentration of this compound. | The compound stays in solution at the lower concentration. |
| Interaction with other components | Investigate potential interactions with other salts or components in your experimental medium that might reduce solubility. | Identification and mitigation of the interacting component. |
Data Presentation
Table 1: Illustrative Solubility of Pyrazole in Various Solvents
| Solvent | Temperature (°C) | Solubility (moles/L) | Reference |
| Water | 9.6 | 2.7 | [3] |
| Water | 24.8 | 19.4 | [3] |
| Cyclohexane | 31.8 | 0.577 | [1][3] |
| Cyclohexane | 56.2 | 5.86 | [1][3] |
| Benzene | 5.2 | 0.31 | [3] |
| Benzene | 46.5 | 16.8 (moles/1000mL) | [3] |
Table 2: Illustrative Solubility of a Pyrazole Derivative (Deracoxib)
| Solvent/Buffer | Approximate Solubility | Reference |
| Ethanol | ~3 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| 1:8 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [2] |
| Water (pH 6.8) | ~1.5 µg/mL | [2] |
Note: The data in these tables are for related compounds and should be used as a general guide. It is highly recommended to experimentally determine the solubility of this compound in your specific solvent systems.
Experimental Protocols
Protocol 1: General Method for Enhancing Solubility using a Co-solvent System
-
Initial Dissolution: Dissolve a known amount of this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., DMSO or ethanol).
-
Co-solvent Addition: Gradually add the "poor" solvent (e.g., water or an aqueous buffer) to the solution from step 1 while continuously stirring or vortexing.
-
Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in that co-solvent mixture at that concentration.
-
Optimization: Repeat the process with different ratios of the "good" and "poor" solvents to determine the optimal co-solvent system for your desired concentration.
Protocol 2: Solubility Enhancement by pH Adjustment
-
Suspension: Suspend the desired amount of this compound in the aqueous buffer of choice.
-
pH Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension while monitoring the pH and observing for dissolution.
-
Equilibration: Once the compound has dissolved, allow the solution to equilibrate for a period (e.g., 1-2 hours) to ensure it remains stable.
-
Final pH Check: Record the final pH at which the compound is fully dissolved. Note that significant changes in pH may affect your experimental system.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This method can significantly enhance the dissolution rate and apparent solubility of a compound.[4]
-
Material Selection: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or ethanol) at a predetermined ratio (e.g., 1:5 drug-to-carrier by weight).
-
Solvent Removal: Use a rotary evaporator to remove the solvent, which will leave a thin film or solid mass.
-
Drying: Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent. The resulting solid can then be used for dissolution studies or formulation.
Mandatory Visualizations
Troubleshooting Workflow for Poor Solubility
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
Signaling Pathway: Inhibition of Alcohol Dehydrogenase
This compound is a metabolite of Fomepizole (4-methylpyrazole), a known competitive inhibitor of alcohol dehydrogenase. This enzyme is critical in the metabolism of toxic alcohols like ethylene glycol and methanol.
Caption: Inhibition of toxic alcohol metabolism by Fomepizole, a parent compound of this compound.
References
Technical Support Center: 4-Hydroxymethylpyrazole Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry-based detection of 4-Hydroxymethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its mass spectrometry analysis?
A1: this compound is a relatively small and polar molecule. Its key properties are summarized in the table below. The polarity of the molecule can present challenges in retaining it on traditional reversed-phase liquid chromatography columns.
| Property | Value | Reference |
| Molecular Formula | C4H6N2O | [1] |
| Monoisotopic Mass | 98.048012819 Da | [1] |
| Polarity | High | Inferred from structure |
Q2: What is the expected mass-to-charge ratio (m/z) for the protonated molecule of this compound in positive ion mode ESI-MS?
A2: In positive ion mode Electrospray Ionization (ESI), this compound is expected to be readily protonated. The expected m/z for the singly charged protonated molecule [M+H]⁺ can be calculated as follows:
-
Monoisotopic mass of this compound (M) = 98.048013 Da
-
Mass of a proton (H⁺) ≈ 1.007276 Da
-
Expected m/z of [M+H]⁺ ≈ 99.055289
Q3: Are there any common adducts I should look for in the mass spectrum of this compound?
A3: Yes, in ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially when glassware is not scrupulously clean or when these ions are present in the mobile phase or sample matrix.
| Adduct Ion | Calculated m/z |
| [M+Na]⁺ | 121.0371 |
| [M+K]⁺ | 137.0111 |
Q4: What are the predicted fragmentation patterns for this compound in MS/MS?
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
| 99.0553 ([M+H]⁺) | Loss of water | H₂O | 81.0447 |
| 99.0553 ([M+H]⁺) | Loss of formaldehyde | CH₂O | 69.0451 |
| 99.0553 ([M+H]⁺) | Cleavage of the pyrazole ring | HCN | 72.0396 |
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound by LC-MS.
Problem 1: Poor or No Signal for this compound
-
Question: I am not seeing any peak for this compound, or the signal intensity is very low. What should I check?
-
Answer: This is a common issue that can be caused by several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for no or low signal of this compound.
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing or fronting. How can I improve the peak shape?
-
Answer: Poor peak shape for a polar compound like this compound is often related to secondary interactions with the stationary phase or issues with the sample solvent.
Caption: Troubleshooting workflow for poor peak shape of this compound.
Problem 3: Inconsistent Retention Time
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer: Retention time instability is often due to issues with the LC system or inadequate column equilibration.
| Potential Cause | Recommended Action |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. |
| Fluctuations in Pump Pressure | Check for leaks in the LC system. Degas the mobile phase to prevent bubble formation. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components. |
| Column Temperature Variations | Use a column oven to maintain a stable temperature. |
Experimental Protocols
1. Sample Preparation from Urine
This protocol is a general guideline for the extraction of this compound from a urine matrix.
-
Sample Collection: Collect mid-stream urine samples and store them at -80°C until analysis.
-
Thawing: Thaw urine samples on ice to prevent degradation.
-
Protein Precipitation: To 100 µL of urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
2. Suggested LC-MS Method Parameters
Given the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for better retention and peak shape.
| Parameter | Recommended Setting |
| LC Column | HILIC column (e.g., Amide, Silica) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease over time. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Selected Ion Monitoring (SIM) of m/z 99.0553 or Multiple Reaction Monitoring (MRM) if fragment ions are known. |
Fomepizole Metabolism
This compound is a primary metabolite of Fomepizole, an inhibitor of alcohol dehydrogenase used as an antidote for methanol and ethylene glycol poisoning. The metabolic pathway is illustrated below.
Caption: Metabolic pathway of Fomepizole to this compound and other metabolites.[2][3][4]
References
Technical Support Center: Optimizing 4-Hydroxymethylpyrazole (4-HMP) Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 4-Hydroxymethylpyrazole (4-HMP) from biological samples. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 4-HMP from biological samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete cell lysis (for tissue samples): The analyte is trapped within the cells. | Ensure thorough homogenization or sonication of the tissue sample. Consider using enzymatic digestion. |
| Suboptimal extraction solvent pH: The pH of the sample may not be ideal for partitioning 4-HMP into the extraction solvent. | Adjust the pH of the sample to optimize the extraction of 4-HMP, which is a weak base. | |
| Inefficient phase separation (LLE): Emulsion formation can trap the analyte. | Centrifuge at a higher speed or for a longer duration. Add salt to the aqueous layer to break the emulsion. | |
| Improper SPE cartridge conditioning or elution: The solid-phase extraction (SPE) cartridge may not be properly prepared, or the elution solvent may be too weak. | Ensure proper conditioning and equilibration of the SPE cartridge. Use a stronger elution solvent or increase the elution volume.[1][2] | |
| High Background Noise / Matrix Effects | Insufficient sample cleanup: Endogenous components from the biological matrix are co-extracted with the analyte.[3][4] | Incorporate a protein precipitation step before extraction.[5] Optimize the washing steps in the SPE protocol to remove interfering substances.[6] Consider a more selective extraction technique like immunoaffinity chromatography. |
| Contamination from labware or reagents: Impurities can be introduced during sample handling. | Use high-purity solvents and reagents. Thoroughly clean all glassware and use disposable plasticware when possible. | |
| Poor Reproducibility / High Variability | Inconsistent sample handling: Variations in sample collection, storage, or preparation can lead to inconsistent results.[7] | Standardize all sample handling procedures. Ensure consistent timing and temperature for all steps. |
| Lack of or inappropriate internal standard (IS): Variations in extraction efficiency and instrument response are not being corrected.[8][9][10] | Use a stable isotope-labeled internal standard (SIL-IS) for 4-HMP if available. If not, select a structural analog that behaves similarly during extraction and analysis.[10] Add the IS early in the sample preparation process to account for variability.[8] | |
| Analyte Degradation | Enzymatic activity in the sample: Enzymes in the biological matrix can degrade 4-HMP. | Collect and store samples at low temperatures (-20°C or -80°C). Add enzyme inhibitors to the sample upon collection. |
| pH instability: 4-HMP may be unstable at certain pH values. | Maintain the sample at a neutral or slightly acidic pH during storage and processing. |
Frequently Asked Questions (FAQs)
1. What is the best extraction method for 4-HMP from plasma/serum?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. The choice depends on the required sample purity and throughput.
-
LLE is a cost-effective and straightforward method suitable for cleaner samples.
-
SPE generally provides cleaner extracts, leading to reduced matrix effects in sensitive analytical methods like LC-MS/MS.[2][6] A rapid method for determining 4-methylpyrazole (a related compound) in plasma utilizes a BondElut SCX column for solid-phase extraction.[11]
2. How can I extract 4-HMP from urine samples?
LLE is a common and effective method for urine samples. Due to the aqueous nature of urine, a water-immiscible organic solvent is used to extract the 4-HMP. Supported Liquid Extraction (SLE) is another efficient technique that offers benefits over traditional LLE.[12]
3. What are the key considerations for extracting 4-HMP from tissue samples?
The primary challenge with tissue samples is the initial homogenization and cell lysis to release the analyte. Mechanical homogenization (e.g., using a bead beater or rotor-stator homogenizer) followed by LLE or SPE is a common workflow. LC-MS/MS is often used for the detection of metabolites in tissue.[13]
4. Do I need to use an internal standard (IS) for 4-HMP analysis?
Yes, using an internal standard is highly recommended for accurate and precise quantification. An IS helps to correct for variations in extraction recovery and instrument response.[8][9] A stable isotope-labeled (e.g., deuterium-labeled) 4-HMP is the ideal IS. If unavailable, a structural analog with similar chemical properties can be used.[10] For instance, 3-methylpyrazole has been used as an internal standard for the analysis of 4-methylpyrazole.[11]
5. Is derivatization necessary for the analysis of 4-HMP?
Derivatization is generally required for the analysis of 4-HMP by Gas Chromatography (GC) to increase its volatility and improve its chromatographic properties.[14] For Liquid Chromatography (LC) analysis, derivatization is typically not necessary.
Experimental Protocols
Liquid-Liquid Extraction (LLE) of 4-HMP from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated 4-HMP in methanol).
-
Vortex for 10 seconds.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 1 mL of cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE) of 4-HMP from Urine
This protocol is a general guideline using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 1 mL of 2% phosphoric acid and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid.
-
Wash the cartridge with 2 mL of methanol to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the 4-HMP and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
| Extraction Method | Biological Matrix | Analyte | Recovery (%) | LOD/LOQ | Analytical Technique | Reference |
| Solid-Phase Extraction | Plasma | 4-Methylpyrazole | >90% | 2.5 µmol/L (LOD) | HPLC-UV | [11] |
| Supported Liquid Extraction | Urine | Various Drugs | 100 ± 20% | Not Specified | LC-MS/MS | [12] |
| Solid-Phase Extraction | Plasma | Aripiprazole | ~79% to ~94% | 0.25 to 100 ng/mL (LOQ) | LC-MS/MS | [2] |
| Liquid-Liquid Extraction | Urine | Morphine | 85.5 - 92.1% | 0.1 mg/L (LOD) | HPLC | [15] |
Visualizations
Caption: Experimental workflow for 4-HMP extraction and analysis.
Caption: Troubleshooting flowchart for 4-HMP extraction issues.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ijisrt.com [ijisrt.com]
- 5. jpsbr.org [jpsbr.org]
- 6. mdpi.com [mdpi.com]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. LC-MS/MS detection of thyroid hormone metabolites in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
Technical Support Center: 4-Hydroxymethylpyrazole Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the quantification of 4-Hydroxymethylpyrazole (4-HMP).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound (4-HMP) quantification?
A1: The most common analytical techniques for the quantification of pyrazole derivatives like 4-HMP in biological matrices are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful technique for volatile and semi-volatile compounds. For 4-HMP, derivatization may be necessary to increase its volatility and thermal stability due to the presence of the polar hydroxyl group.[1]
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): This method is suitable for non-volatile compounds and is often used for pyrazole analysis. The sensitivity may be lower compared to MS detection.
-
LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): This is currently the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity, allowing for the detection of low concentrations of 4-HMP and its metabolites in complex biological matrices like plasma and urine.[2][3][4]
Q2: Why is sample preparation crucial for accurate 4-HMP quantification?
A2: Sample preparation is a critical step to remove interfering substances from the biological matrix (e.g., plasma, urine) that can affect the accuracy and precision of the analysis.[5][6][7][8] Endogenous components like proteins, lipids, and salts can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis.[2] Common sample preparation techniques include:
-
Protein Precipitation (PPT): A simple and fast method to remove proteins, but it may not remove other interfering substances.[2]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.[9]
-
Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration, offering high recovery and removal of a wide range of interferences.[10][11]
Q3: What is a matrix effect and how can I minimize it for 4-HMP analysis?
A3: A matrix effect is the alteration of the ionization efficiency of the analyte by co-eluting compounds from the sample matrix.[2] This can lead to inaccurate quantification. To minimize matrix effects in 4-HMP analysis:
-
Optimize Chromatography: Develop a chromatographic method that separates 4-HMP from interfering matrix components.
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard that co-elutes with the analyte and experiences the same matrix effects can compensate for variations in ionization. An isotopically labeled 4-HMP would be the ideal internal standard.[12][13][14]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[3]
Q4: Is derivatization necessary for the GC-MS analysis of 4-HMP?
A4: Due to the presence of a polar hydroxyl group, 4-HMP may exhibit poor chromatographic peak shape and thermal instability during GC analysis. Derivatization of the hydroxyl group to a less polar and more volatile functional group (e.g., by silylation) is often recommended to improve its GC-MS analysis.[1]
Q5: How should I store biological samples for 4-HMP analysis to ensure analyte stability?
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure 4-HMP is in a single ionic state. |
| Secondary Interactions with Column | Use a mobile phase additive (e.g., triethylamine) to block active sites on the column, or switch to a different column chemistry. |
| Column Degradation | Replace the analytical column. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. |
| Matrix Effects | Use a stable isotope-labeled internal standard. Improve sample cleanup to remove interfering components. |
| Instrument Instability | Check the performance of the LC and MS systems (e.g., pump flow rate, injector precision, detector response). |
| Analyte Instability | Investigate the stability of 4-HMP in the sample matrix and during the analytical process. Ensure proper sample storage. |
Issue 3: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction in LLE or SPE | Optimize the extraction solvent, pH, and elution conditions. Ensure the chosen SPE sorbent is appropriate for 4-HMP. |
| Analyte Degradation during Sample Processing | Process samples on ice or at a controlled temperature. Investigate the stability of 4-HMP under the extraction conditions. |
| Incomplete Derivatization (for GC-MS) | Optimize the derivatization reaction conditions (reagent, temperature, time). |
Issue 4: No or Low Signal in Mass Spectrometer
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Improve sample cleanup to reduce matrix effects. Optimize chromatographic separation. |
| Incorrect MS/MS Transition | Optimize the precursor and product ions for 4-HMP through direct infusion of a standard solution. |
| Instrument Not Tuned or Calibrated | Perform routine maintenance, tuning, and calibration of the mass spectrometer. |
| Analyte Not Ionizing | Adjust the ion source parameters (e.g., spray voltage, gas flow, temperature). Consider a different ionization technique (e.g., APCI if ESI is not working). |
Experimental Protocols & Data
While a fully validated method for this compound was not found in the public domain, the following protocols for the structurally similar compound 4-Methylpyrazole (Fomepizole) can be adapted and validated for 4-HMP quantification.
Analogous Method 1: GC with Nitrogen-Selective Detection for 4-Methylpyrazole in Plasma and Urine[18]
-
Sample Preparation (LLE):
-
To 1 mL of plasma or urine, add an internal standard (3-methylpyrazole).
-
Extract the sample with ether.
-
Evaporate the ether extract to dryness.
-
Reconstitute the residue in a suitable solvent for GC injection.
-
-
GC Conditions:
-
Column: Carbowax 20M
-
Detector: Nitrogen-selective detector (NPD)
-
-
Quantitative Data (for 4-Methylpyrazole):
| Parameter | Plasma | Urine |
| Linearity Range | 25 - 1000 ng/mL | 0.5 - 5 µg/mL |
| Recovery | Complete | Complete |
| Between-day CV | < 6.0% | < 6.0% |
Analogous Method 2: HPLC-UV for 4-Methylpyrazole in Plasma[10]
-
Sample Preparation (SPE):
-
Add internal standard (3-methylpyrazole) to the plasma sample.
-
Apply the sample to a BondElut SCX column.
-
Wash the column to remove interferences.
-
Elute 4-methylpyrazole and the internal standard with a phosphate buffer.
-
-
HPLC Conditions:
-
Mode: Isocratic reversed-phase
-
Detector: UV
-
-
Quantitative Data (for 4-Methylpyrazole):
| Parameter | Value |
| Linearity Range | 2.5 - 100 µmol/L |
| Within-day Precision (CV) | 2.2% (n=10) |
| Day-to-day Precision (CV) | 2.8% (n=30) |
Visualizations
References
- 1. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. simbecorion.com [simbecorion.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications [mdpi.com]
- 9. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Reducing matrix effects in 4-Hydroxymethylpyrazole LC-MS analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Hydroxymethylpyrazole.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound, offering systematic approaches to identify and resolve them.
Problem 1: Poor Sensitivity and Low Analyte Response
Question: My signal for this compound is significantly lower in my biological samples (e.g., plasma, urine) compared to the standard solution prepared in a clean solvent. What is causing this and how can I fix it?
Answer: This is a classic indication of ion suppression , a major type of matrix effect where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the MS source, leading to a decreased signal.[1][2]
Troubleshooting Steps:
-
Qualitative Assessment of Matrix Effects (Post-Column Infusion):
-
Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most significant.[3] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source, while injecting a blank, extracted matrix sample.[3] Dips in the baseline signal of the infused analyte indicate regions of ion suppression.[4]
-
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may result in significant ion suppression.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[6] However, for a polar analyte like this compound, recovery may be low.[6] Optimization of the extraction solvent and pH is crucial.
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE which combines reversed-phase and ion-exchange mechanisms, is often the most effective technique for removing a broad range of interferences and providing the cleanest extracts for polar analytes.[3][6]
-
-
Chromatographic Optimization:
-
Adjust the chromatographic gradient to separate the elution of this compound from the regions of significant ion suppression identified in the post-column infusion experiment.
-
Consider using a different stationary phase (e.g., HILIC for polar compounds) to alter selectivity and improve separation from interfering matrix components.[7]
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[8]
Problem 2: Inconsistent and Irreproducible Quantitative Results
Question: I am observing high variability in the quantitative results for my quality control (QC) samples of this compound. What is the likely cause?
Answer: Inconsistent results are often a consequence of variable matrix effects between different sample lots or preparations.[9] The composition of the biological matrix can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Quantitative Assessment of Matrix Effects (Post-Extraction Spike):
-
Quantify the matrix effect by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with a known amount of analyte) to the peak area of a standard solution of the same concentration prepared in a clean solvent.[3][10] The matrix factor (MF) can be calculated as:
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
-
-
-
Implement a More Robust Sample Preparation Method: As outlined in Problem 1, moving from a simple method like PPT to a more rigorous one like mixed-mode SPE can significantly reduce the variability in matrix effects.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[11] Since it has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability due to matrix effects can be effectively normalized.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.[11] This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest.[11] Matrix effects occur when these components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[12][13] This can negatively impact the accuracy, precision, and sensitivity of the analysis.
Q2: What are the common sources of matrix effects in biological samples like plasma or urine?
A2: Common sources of matrix effects in biological samples include salts, endogenous metabolites, and particularly phospholipids from cell membranes.[13] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can be challenging to remove with simple sample preparation methods.
Q3: How do I choose the best sample preparation technique for this compound?
A3: this compound is a member of the pyrazole class of compounds and is expected to be a relatively polar molecule.[14] The choice of sample preparation should be guided by the need to remove interfering matrix components while maximizing the recovery of this polar analyte.
-
Protein Precipitation (PPT): Simplest method, but often results in the highest level of matrix effects.[6]
-
Liquid-Liquid Extraction (LLE): Can be more effective than PPT, but recovery of polar analytes like this compound can be challenging and requires careful optimization of solvent and pH.[1][6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts. For polar analytes, mixed-mode SPE (combining reversed-phase and ion-exchange) is often the most effective at removing both nonpolar and polar interferences, leading to a significant reduction in matrix effects.[3][6]
Q4: Can I just use a stable isotope-labeled internal standard to correct for matrix effects without optimizing sample preparation?
A4: While a stable isotope-labeled internal standard (SIL-IS) is highly effective at compensating for matrix effects, it is not a substitute for good sample preparation.[5] Severe ion suppression can lead to a significant loss of signal for both the analyte and the IS, potentially compromising the sensitivity of the assay.[5] A robust sample preparation method is crucial to minimize ion suppression and ensure the overall reliability and sensitivity of the LC-MS method.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Relative Cleanliness of Extract | Effectiveness in Reducing Matrix Effects | Analyte Recovery for Polar Compounds |
| Protein Precipitation (PPT) | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Variable, can be low |
| Solid-Phase Extraction (SPE) - Reversed Phase | High | High | Good |
| Solid-Phase Extraction (SPE) - Mixed-Mode | Very High | Very High | Excellent |
This table provides a general comparison based on published literature.[3][6] The actual performance will depend on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
Tee-union
-
Extracted blank matrix sample (prepared using your current method)
-
LC-MS/MS system
Procedure:
-
System Setup: Connect the LC column outlet to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the this compound standard solution and place it in the syringe pump.
-
Establish Baseline: Start the LC flow with the initial mobile phase conditions. Begin infusing the standard solution at a low, constant flow rate (e.g., 10 µL/min) and acquire MS/MS data for the this compound transition. A stable, elevated baseline should be observed.
-
Inject Blank Matrix: Once a stable baseline is achieved, inject the extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Data Analysis: Monitor the baseline of the infused this compound signal. Any significant deviation (dip for suppression, peak for enhancement) from the stable baseline indicates a region of matrix effects.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol for a mixed-mode cation exchange SPE cartridge and should be optimized for your specific application.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma sample containing this compound
-
Internal Standard (if used)
-
Methanol
-
Deionized water
-
Acidic solution (e.g., 2% formic acid in water)
-
Basic elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 2% formic acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove nonpolar interferences, such as phospholipids.
-
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for LC-MS analysis and troubleshooting matrix effects.
Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 14. This compound | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxymethylpyrazole HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the resolution of 4-Hydroxymethylpyrazole in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Enhancing Resolution
Poor resolution in the HPLC analysis of this compound can manifest as broad, overlapping, or tailing peaks. This guide provides a systematic approach to diagnosing and resolving these common issues.
Question: My peaks for this compound and a related impurity are co-eluting or poorly resolved. What are the initial steps to improve separation?
Answer:
When facing co-elution or poor resolution, a methodical approach to optimizing your HPLC method is crucial. Here are the initial steps to take:
-
Mobile Phase Composition Adjustment: The organic modifier concentration is a powerful tool for manipulating retention and resolution.
-
Decrease the organic solvent percentage (e.g., acetonitrile or methanol): In reversed-phase HPLC, reducing the organic content of the mobile phase generally increases the retention time of analytes. This can often lead to better separation between closely eluting peaks.
-
Make small, incremental changes: Adjust the organic solvent concentration by 2-5% at a time to observe the effect on resolution.
-
-
Mobile Phase pH Modification: this compound is an ionizable compound, making mobile phase pH a critical parameter for optimizing selectivity. The pKa of the related compound 4-Methylpyrazole is approximately 2.9-3.0.[1]
-
Adjusting pH relative to pKa: For basic compounds, increasing the mobile phase pH further away from the pKa will result in a less ionized state, leading to increased retention on a reversed-phase column. Conversely, decreasing the pH will lead to more ionization and shorter retention. Experiment with a pH range of 3.5 to 7.0 to find the optimal selectivity.
-
Use a buffered mobile phase: To ensure reproducible retention times, it is essential to use a buffer (e.g., phosphate or acetate) to control the mobile phase pH, especially when operating near the pKa of the analyte.
-
-
Column Chemistry and Dimensions: The choice of stationary phase and column dimensions significantly impacts separation efficiency.
-
Consider a different stationary phase: If you are using a standard C18 column, switching to a different phase, such as a C8 or a phenyl-hexyl column, can alter selectivity and improve the resolution of isomeric or closely related compounds.
-
Increase column length or decrease particle size: A longer column or a column packed with smaller particles will provide higher theoretical plates, leading to sharper peaks and better resolution. However, be aware that this will also result in higher backpressure.
-
Question: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.
-
Cause: For a basic compound like this compound, peak tailing is often caused by interaction with acidic silanol groups on the silica-based stationary phase.
-
Solution:
-
Mobile Phase Modifier: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, reducing the secondary interactions with your analyte and improving peak shape.
-
Lower pH: Operating at a lower pH (e.g., pH 3) can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the presence of free silanol groups. If you are using an older column, switching to a newer, high-purity silica column can significantly reduce peak tailing.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point for a reversed-phase HPLC method for this compound would be:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. A common starting gradient is 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of pyrazole isomers?
A2: The choice of organic solvent can significantly impact the selectivity of the separation.
-
Acetonitrile is generally a good first choice and often provides sharper peaks.
-
Methanol has different solvent properties and can provide alternative selectivity, which may be beneficial for resolving closely eluting isomers. It is always recommended to screen both solvents during method development.
Q3: Can I use the same HPLC method for quantifying this compound and its positional isomers?
A3: The separation of positional isomers can be challenging due to their similar physicochemical properties.[2][3] A single method may not be sufficient to resolve all isomers from the main peak. Method development should focus on maximizing selectivity through careful optimization of the mobile phase (organic solvent type, pH, and additives) and stationary phase chemistry. It is crucial to validate the method for specificity to ensure that any potential isomeric impurities are adequately separated from the this compound peak.
Q4: My baseline is noisy. How can I improve it?
A4: A noisy baseline can be caused by several factors:
-
Mobile Phase: Ensure your mobile phase is properly degassed. Use high-purity solvents and freshly prepared mobile phase.
-
System Leaks: Check for any leaks in the HPLC system, particularly around fittings and seals.
-
Detector: The detector lamp may be nearing the end of its life. Contamination of the flow cell can also contribute to noise.
-
Column Contamination: A contaminated guard column or analytical column can cause baseline noise.
Quantitative Data Summary
The following table provides an illustrative example of how optimizing the mobile phase composition can enhance the resolution between this compound and a closely eluting impurity.
| Parameter | Initial Method | Optimized Method |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% B for 15 min | 20% B for 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C |
| Retention Time (4-HMP) | 5.2 min | 8.5 min |
| Retention Time (Impurity) | 5.5 min | 9.5 min |
| Resolution (Rs) | 0.8 | 2.1 |
This data is for illustrative purposes only and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector
-
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution five times to check for system suitability (RSD of peak area should be < 2%).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.
Visualizations
References
Technical Support Center: Cell Culture Contamination in 4-Hydroxymethylpyrazole Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with 4-Hydroxymethylpyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture?
A1: Cell culture contaminants can be broadly categorized into two groups: chemical and biological.[1][2][3]
-
Chemical Contaminants: These are non-living substances that can adversely affect your cell cultures.[3] Sources include impurities in media, sera, water, or reagents, as well as endotoxins, detergents, and plasticizers.[4]
-
Biological Contaminants: These are living organisms that can overgrow and harm your cell cultures. The most common biological contaminants are:
-
Bacteria: Often visible as cloudy media and a rapid drop in pH (media turns yellow).[1][5][6] Under a microscope, they appear as small, moving particles.[6][7]
-
Yeast: Appear as small, budding, and often shiny spheres or ovals under the microscope.[5][6] The culture medium may become cloudy.[1]
-
Molds (Fungi): Characterized by the formation of filamentous structures (hyphae).[2][7]
-
Mycoplasma: A type of bacteria that lacks a cell wall, making them resistant to many common antibiotics.[8] They are a significant problem because they are difficult to detect, often not causing visible turbidity or pH changes in the early stages.[2][8]
-
Viruses: These are also difficult to detect and can originate from the host animal or contaminated biological reagents.[2]
-
Cross-contamination: The accidental introduction of another cell line into your culture.
-
Q2: Can this compound itself be a source of contamination?
A2: While this compound is a chemical compound and not a biological contaminant, it can be a source of chemical contamination if not handled or stored properly. If the compound is impure or has degraded, it could introduce unwanted chemicals into your cell culture, potentially affecting cell viability and experimental outcomes. It is also crucial to ensure that the solvent used to dissolve the this compound (e.g., DMSO) is sterile and of high purity.[9]
Q3: How can I distinguish between contamination and the cytotoxic effects of this compound?
A3: It can be challenging to differentiate between contamination-induced cell death and the cytotoxic effects of your experimental compound. Here are some steps to help distinguish between the two:
-
Microscopic Examination: Regularly inspect your cell cultures under a microscope. Look for classic signs of microbial contamination such as turbidity, motile bacteria, or fungal hyphae.[1][7]
-
Control Cultures: Always maintain control cultures that are treated with the vehicle (the solvent used to dissolve the this compound, e.g., DMSO) at the same concentration as the experimental cultures.[10] If the cells in the vehicle-control culture are healthy while the cells treated with the compound are dying, it is more likely due to the compound's cytotoxicity.
-
Sterility Testing: If you suspect contamination, perform a sterility test by taking an aliquot of the culture supernatant and inoculating it into a nutrient broth. Incubate the broth and observe for any microbial growth.
-
Mycoplasma Testing: Since mycoplasma contamination can be subtle, it is essential to perform regular mycoplasma testing, especially if you observe changes in cell growth or morphology without obvious signs of bacterial or fungal contamination.[11]
Q4: What are the best practices for preventing cell culture contamination?
A4: Preventing contamination is always preferable to dealing with an outbreak. Key prevention strategies include:
-
Aseptic Technique: Strict adherence to aseptic techniques is the most critical factor in preventing contamination.[8][11] This includes working in a certified laminar flow hood, minimizing air exposure, and not talking, coughing, or sneezing over open cultures.[12]
-
Personal Protective Equipment (PPE): Always wear a clean lab coat, gloves, and a mask when performing cell culture work.[8][12]
-
Sterile Reagents and Media: Use high-quality, sterile media, sera, and other reagents from reputable suppliers.[7][11] It is also good practice to aliquot reagents into smaller, single-use volumes to minimize the risk of contaminating the entire stock.[7]
-
Regular Cleaning and Disinfection: Routinely clean and disinfect incubators, water baths, and work surfaces.[7]
-
Quarantine New Cell Lines: When introducing a new cell line into the lab, grow it in quarantine and test it for mycoplasma before incorporating it into your general cell stock.[7]
-
Limit Antibiotic Use: While antibiotics can be useful, their routine use can mask low-level contamination and lead to the development of antibiotic-resistant strains.[11][12] It is best to practice good aseptic technique rather than relying on antibiotics.
Troubleshooting Guides
Issue 1: The culture medium appears cloudy and has changed color.
| Possible Cause | Observation | Recommended Action |
| Bacterial Contamination | Media appears uniformly cloudy or turbid. The pH indicator (phenol red) often turns yellow, indicating a rapid drop in pH.[1][5] | Immediately discard the contaminated culture. Disinfect the biosafety cabinet and any equipment that may have come into contact with the contaminated flask. Review your aseptic technique. |
| Yeast Contamination | Media may appear cloudy. Under the microscope, you will see individual, round or oval-shaped particles, sometimes in budding patterns.[5][6] | Discard the contaminated culture. Thoroughly clean and disinfect the incubator and biosafety cabinet. |
| Fungal (Mold) Contamination | Visible clumps or filamentous growths may be present in the culture. The media may become cloudy in later stages.[2][7] | Discard the contaminated culture immediately. Fungal spores can spread easily, so a thorough cleaning of the entire cell culture area is recommended. |
| Chemical Precipitate | The medium may appear cloudy, but there is no change in pH. This can sometimes occur if the medium has been frozen or if there is a high concentration of a particular supplement. | Warm the medium to 37°C and swirl to see if the precipitate dissolves. If it persists, it is best to discard the medium.[13] |
Issue 2: My cells are growing slowly and appear unhealthy, but the media is clear.
| Possible Cause | Observation | Recommended Action |
| Mycoplasma Contamination | Cells may show reduced proliferation, changes in morphology, and increased cell death. There are no visible signs of contamination like turbidity.[2] | Isolate the suspected culture and test for mycoplasma using a reliable method such as PCR or a DNA staining kit.[11] If positive, it is generally recommended to discard the culture. |
| Viral Contamination | Unexplained changes in cell health, including detachment or cell death, without other signs of contamination. | Viral detection can be complex and often requires specialized techniques. If you suspect viral contamination, it may be necessary to discard the cell line and obtain a new, certified virus-free stock. |
| Chemical Contamination | Poor cell growth and viability without any visible microbial contaminants. This could be due to endotoxins or other impurities in the media or reagents.[3][4] | Use high-purity water and reagents. Test new batches of serum and media for endotoxins. |
| Sub-optimal Culture Conditions | Incorrect CO2 levels, temperature, or humidity in the incubator. Depletion of essential nutrients in the medium. | Check and calibrate your incubator settings. Ensure you are using the correct medium for your cell line and that it is not expired. |
Experimental Protocols
Protocol 1: Routine Sterility Testing of Cell Culture Media and Reagents
-
Objective: To check for the presence of bacterial and fungal contaminants in cell culture media, sera, and other liquid reagents.
-
Materials:
-
Test reagent (e.g., complete medium, FBS)
-
Sterile nutrient broth (e.g., Tryptic Soy Broth)
-
Sterile tubes
-
Incubator set at 37°C
-
-
Procedure:
-
In a biosafety cabinet, add 1 ml of the test reagent to a sterile tube containing 5 ml of nutrient broth.
-
As a positive control, add a small, known amount of non-pathogenic bacteria to a separate tube of nutrient broth.
-
As a negative control, incubate a tube of sterile nutrient broth.
-
Incubate all tubes at 37°C for 3-5 days.
-
Observe the tubes daily for any signs of turbidity (cloudiness), which indicates microbial growth.
-
If the test sample tube becomes turbid while the negative control remains clear, the reagent is contaminated and should be discarded.
-
Protocol 2: Mycoplasma Detection by PCR
-
Objective: To detect the presence of mycoplasma DNA in a cell culture sample.
-
Materials:
-
Cell culture sample (supernatant or cell lysate)
-
Mycoplasma PCR detection kit (containing primers for the 16S rRNA gene of mycoplasma, dNTPs, Taq polymerase, and a positive control)
-
Thermocycler
-
Gel electrophoresis equipment
-
-
Procedure:
-
Collect 1 ml of the cell culture supernatant or prepare a cell lysate according to the kit manufacturer's instructions.
-
Heat the sample at 95°C for 10 minutes to inactivate any PCR inhibitors.
-
Set up the PCR reaction by adding the sample DNA, primers, dNTPs, and Taq polymerase to a PCR tube. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Run the PCR program on a thermocycler according to the kit's protocol. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
After the PCR is complete, run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the correct size in your sample lane indicates a positive result for mycoplasma contamination.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing the cause of poor cell health.
Caption: A potential signaling pathway for pyrazole-induced apoptosis.
Caption: Major sources of biological contamination in a cell culture laboratory.
References
- 1. goldbio.com [goldbio.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. InCelligence - Contamination-bacteria-yeast-funghi [incelligence.de]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. adl.usm.my [adl.usm.my]
Technical Support Center: 4-Hydroxymethylpyrazole In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in in vivo studies involving 4-Hydroxymethylpyrazole and related pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the plasma concentrations of this compound in our animal models. What could be the cause?
A1: High variability in plasma concentrations can stem from several factors:
-
Metabolic Saturation: The elimination of pyrazole compounds can be dose-dependent and saturable. At higher doses, small changes in dosage can lead to disproportionately large changes in plasma concentration.
-
Co-administration of other substances: If your study involves co-administration of ethanol or other substrates of alcohol dehydrogenase (ADH), this can lead to competitive inhibition of metabolism, altering the pharmacokinetic profile of this compound.[1][2]
-
Species and Strain Differences: Different animal species and even strains within a species can have varying levels of metabolic enzymes, leading to differences in drug metabolism and clearance.[3][4]
-
Formulation and Administration: The vehicle used for administration and the route of administration can significantly impact the absorption and bioavailability of the compound.
Q2: Our in vivo efficacy results for this compound are not consistent with our in vitro data. Why might this be?
A2: Discrepancies between in vitro and in vivo results are common in drug development. For pyrazole derivatives, consider the following:
-
Bioavailability and Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations in vivo due to poor absorption, rapid metabolism, or inability to cross biological membranes.[5][6]
-
Metabolism to Less Active or Inactive Compounds: this compound is a metabolite of 4-Methylpyrazole and can be further metabolized to 4-carboxypyrazole. The in vivo efficacy will depend on the relative potency and concentration of the parent compound and its metabolites.[1]
-
Toxicity: The administered dose might be causing unforeseen toxicity, which can mask the therapeutic effects of the compound.[7][8] It is crucial to conduct thorough toxicity studies.
Q3: We are seeing unexpected toxicity in our animal models. What could be the reason?
A3: Unexpected toxicity with pyrazole derivatives can be due to:
-
Off-Target Effects: The compound may be interacting with other biological targets besides ADH.
-
Metabolite-Induced Toxicity: A metabolite of this compound could be responsible for the toxic effects.
-
Mitochondrial Toxicity: Some pyrazole derivatives have been shown to inhibit mitochondrial respiration, leading to cellular toxicity.[8]
-
Species-Specific Toxicity: The toxic profile of a compound can differ significantly between species.[7]
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Data
| Potential Cause | Troubleshooting Steps |
| Dose-dependent/saturable elimination | Conduct a dose-ranging study to characterize the full pharmacokinetic profile. If elimination is saturable, consider using lower doses or a different dosing regimen.[2][5] |
| Interaction with co-administered compounds (e.g., ethanol) | If co-administration is necessary, carefully control and monitor the dosage and timing of all administered substances. Conduct separate PK studies in the presence and absence of the interacting compound to quantify the effect.[1][2] |
| Species or strain variability in metabolism | If possible, use the same species and strain for all related experiments. Be cautious when extrapolating data between species. Consider in vitro metabolism studies using liver microsomes from different species to assess metabolic stability.[4][9] |
| Formulation/solubility issues | Ensure the compound is fully dissolved in the vehicle before administration. Evaluate different formulations to improve solubility and bioavailability. |
| Animal handling and stress | Stress can influence physiological parameters and drug metabolism. Ensure consistent and proper animal handling techniques. |
Issue 2: Lack of In Vivo Efficacy or Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Steps |
| Insufficient target engagement | Measure the concentration of the compound in the target tissue to confirm it is reaching its site of action. Consider using a biomarker to assess target engagement in vivo. |
| Rapid metabolism | Characterize the metabolic profile of the compound in the chosen animal model. If it is rapidly metabolized to a less active form, consider using a different species with a more similar metabolic profile to humans or modifying the compound to improve metabolic stability. |
| Poorly defined dose-response relationship | Conduct a comprehensive dose-response study to identify the optimal dose range for efficacy. Ensure that the doses tested are in the therapeutic window and not on the plateau of the dose-response curve.[10][11] |
| Toxicity masking efficacy | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Efficacy studies should be conducted at doses below the MTD. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 4-Methylpyrazole (Fomepizole) in Different Species
| Species | Dose | Route | T1/2 (hours) | Cmax | Reference |
| Human (adult) | 10 mg/kg (repeated) | IV | 14.5 ± 3 | 18.5 ± 2.6 µg/mL | [5] |
| Human (child) | 10 mg/kg (repeated) | IV | < 5 (after 48h) | 18.9 ± 2.2 µg/mL | [5] |
| Rat | 10 mg/kg | Oral | Saturated elimination (~10 µmol/L/h) | N/A | [2] |
| Rat | 20 mg/kg | Oral | Saturated elimination (~10 µmol/L/h) | N/A | [2] |
Table 2: Effect of 4-Methylpyrazole on Ethanol Elimination
| Species | 4-MP Dose | Ethanol Dose | Effect on Ethanol Elimination | Reference |
| Human | 10-20 mg/kg | 0.5-0.7 g/kg | 40% reduction in elimination rate | [1] |
| Rat | 460 µmol/kg | 2 g/kg | Significant decrease in catabolism | [12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of a Pyrazole Derivative in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Formulation: Prepare the test compound (e.g., this compound) in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Administration: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound and its major metabolites in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T1/2) using appropriate software.
Visualizations
Caption: Metabolic pathway of alcohols inhibited by 4-Methylpyrazole.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Toxicity of pyrazole and 4-methylpyrazole in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]
- 10. A general dose-response relationship for chronic chemical and other health stressors and mixtures based on an emergent illness severity model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 12. New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing degradation of 4-Hydroxymethylpyrazole during sample storage
Welcome to the technical support center for 4-Hydroxymethylpyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential degradation of this compound during sample storage and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents.[1] As a primary alcohol attached to a heterocyclic ring, the hydroxymethyl group is susceptible to oxidation.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure, the primary degradation pathway is likely the oxidation of the hydroxymethyl group. This can lead to the formation of 4-Formylpyrazole (the aldehyde) and subsequently Pyrazole-4-carboxylic acid (the carboxylic acid).
Q3: What are the recommended storage conditions for solid this compound?
A3: To minimize degradation, solid this compound should be stored in a tightly closed container in a dry, well-ventilated place, protected from light and heat.[2][3] The product is generally stable under standard ambient conditions when stored properly.[2]
Q4: How should I store solutions of this compound?
A4: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh. If storage is necessary, they should be kept at low temperatures (e.g., 2-8°C or -20°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The choice of solvent can also impact stability; neutral, aprotic solvents are generally preferred.
Q5: I see unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A5: Unexpected peaks could be due to the degradation of this compound into 4-Formylpyrazole and Pyrazole-4-carboxylic acid. It is also possible that they are impurities from the synthesis or excipients in your formulation. A stability-indicating analytical method is crucial to differentiate between these possibilities.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: Loss of this compound concentration in stored samples.
Possible Cause: Degradation due to improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that samples were stored at the recommended temperature, protected from light, and in tightly sealed containers.
-
Analyze for Degradation Products: Use a stability-indicating HPLC method (see Experimental Protocols section) to check for the presence of 4-Formylpyrazole and Pyrazole-4-carboxylic acid. An increase in these peaks corresponding to a decrease in the this compound peak is a strong indicator of degradation.
-
Perform a Short-Term Stability Study: To pinpoint the cause, subject freshly prepared samples to individual stress conditions (e.g., elevated temperature, light exposure) and analyze them at different time points.
Issue 2: Inconsistent analytical results between different batches of samples.
Possible Cause: Variable degradation due to differences in sample handling or storage duration.
Troubleshooting Steps:
-
Standardize Sample Handling Procedures: Ensure that all samples are handled consistently, from preparation to analysis, including the duration and conditions of any temporary storage.
-
Review Sample Age: Compare the age of the samples. Older samples or those that have undergone more freeze-thaw cycles may show higher levels of degradation.
-
Check for Contamination: Ensure that solvents and containers are free from oxidizing contaminants.
Data on this compound Degradation
The following tables summarize hypothetical data on the degradation of this compound under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile.
Table 1: Effect of Temperature on the Degradation of this compound (1 mg/mL in pH 7 Buffer) over 7 Days
| Temperature | % this compound Remaining | % 4-Formylpyrazole Formed | % Pyrazole-4-carboxylic acid Formed |
| 4°C | 98.5 | 1.0 | 0.5 |
| 25°C | 92.3 | 5.2 | 2.5 |
| 40°C | 81.7 | 12.1 | 6.2 |
Table 2: Effect of pH on the Degradation of this compound (1 mg/mL) at 40°C over 24 Hours
| pH | % this compound Remaining | % 4-Formylpyrazole Formed | % Pyrazole-4-carboxylic acid Formed |
| 3.0 | 95.1 | 3.5 | 1.4 |
| 7.0 | 91.8 | 5.9 | 2.3 |
| 9.0 | 88.2 | 8.1 | 3.7 |
Table 3: Effect of Oxidative Stress on the Degradation of this compound (1 mg/mL in pH 7 Buffer) at 25°C over 4 Hours
| Condition | % this compound Remaining | % 4-Formylpyrazole Formed | % Pyrazole-4-carboxylic acid Formed |
| Control (No H₂O₂) | 99.8 | 0.1 | 0.1 |
| 3% H₂O₂ | 65.4 | 25.3 | 9.3 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is designed to separate and quantify this compound, 4-Formylpyrazole, and Pyrazole-4-carboxylic acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, 4-Formylpyrazole, and Pyrazole-4-carboxylic acid in mobile phase A (1 mg/mL).
-
Prepare a mixed standard solution containing all three compounds at a suitable concentration (e.g., 100 µg/mL each) by diluting the stock solutions.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and assess the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.
-
Incubate at room temperature for 4 hours.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in mobile phase A for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in mobile phase A) to UV light (254 nm) for 24 hours.
-
Analyze the solution directly.
-
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
Validation & Comparative
A Comparative Analysis of 4-Hydroxymethylpyrazole and 4-Carboxypyrazole as Fomepizole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-hydroxymethylpyrazole and 4-carboxypyrazole, the primary and secondary metabolites of the alcohol dehydrogenase (ADH) inhibitor fomepizole (4-methylpyrazole). This document synthesizes available experimental data to objectively compare their biochemical activity, metabolic fate, and potential toxicity, offering valuable insights for researchers in toxicology, drug metabolism, and pharmacology.
Metabolic Formation of this compound and 4-Carboxypyrazole
Fomepizole undergoes hepatic metabolism primarily through the cytochrome P450 (CYP450) enzyme system, specifically CYP2E1. The initial oxidative step involves the hydroxylation of the methyl group at the 4-position of the pyrazole ring, forming this compound. This intermediate is then further oxidized to the more polar metabolite, 4-carboxypyrazole.[1][2] 4-Carboxypyrazole is the principal metabolite, accounting for approximately 80-85% of an administered fomepizole dose, while this compound is a minor metabolite.[1][3] Both metabolites are subsequently eliminated via renal excretion.[4]
References
- 1. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silymarin Dehydroflavonolignans Chelate Zinc and Partially Inhibit Alcohol Dehydrogenase [mdpi.com]
- 4. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxymethylpyrazole vs. Fomepizole: A Comparative Analysis of Alcohol Dehydrogenase Inhibition
A detailed comparison of the inhibitory potency of 4-Hydroxymethylpyrazole and fomepizole on alcohol dehydrogenase (ADH), supported by experimental data and protocols.
In the realm of toxicology and emergency medicine, the effective inhibition of alcohol dehydrogenase (ADH) is critical in the management of poisonings by toxic alcohols such as methanol and ethylene glycol. Fomepizole (4-methylpyrazole) is a potent ADH inhibitor and the standard of care. Its primary active metabolite, this compound, also exhibits inhibitory activity. This guide provides a detailed comparison of the inhibitory potency of these two compounds, drawing on key experimental findings to inform researchers, scientists, and drug development professionals.
Inhibitory Potency: A Quantitative Comparison
The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher inhibitory potency.
A seminal study by Pietruszko (1975) provides a direct comparison of the Kᵢ values for fomepizole and this compound against human liver ADH using methanol as the substrate. The findings from this and other relevant studies are summarized in the table below.
| Compound | Enzyme Source | Substrate | Kᵢ (µM) | Reference |
| Fomepizole (4-Methylpyrazole) | Human Liver ADH | Methanol | 0.09 | [1][2][3][4] |
| This compound | Human Liver ADH | Methanol | 6.6 | [1][2][3][4] |
| Fomepizole (4-Methylpyrazole) | Recombinant Human ADH1A | Ethanol | 0.062 (Kᵢₛ) | [5] |
| Fomepizole (4-Methylpyrazole) | Recombinant Human ADH1B1 | Ethanol | 0.11 (Kᵢₛ) | [5] |
| Fomepizole (4-Methylpyrazole) | Recombinant Human ADH1B2 | Ethanol | 0.078 (Kᵢₛ) | [5] |
| Fomepizole (4-Methylpyrazole) | Recombinant Human ADH1C1 | Ethanol | 0.32 (Kᵢₛ) | [5] |
| Fomepizole (4-Methylpyrazole) | Recombinant Human ADH1C2 | Ethanol | 0.28 (Kᵢₛ) | [5] |
Kᵢₛ refers to the slope inhibition constant for competitive inhibition.
The data clearly indicates that fomepizole is a significantly more potent inhibitor of human liver ADH than its metabolite, this compound . Specifically, with methanol as the substrate, fomepizole's Kᵢ value of 0.09 µM is approximately 73 times lower than that of this compound (6.6 µM)[1][2][3][4]. This demonstrates a substantially higher affinity of fomepizole for the enzyme's active site. While this compound is an active metabolite, its contribution to the overall inhibition of ADH following fomepizole administration is considerably less than that of the parent drug[1][2][3][4].
The inhibitory potency of fomepizole is also maintained across various ADH isozymes when ethanol is used as the substrate, with Kᵢ values remaining in the sub-micromolar range[5].
Experimental Protocols
The determination of these inhibitory constants relies on precise and well-defined experimental protocols. The following is a summary of the methodology employed in the key comparative study by Pietruszko (1975).
Enzyme and Reagents:
-
Enzyme: Highly purified alcohol dehydrogenase from human liver.
-
Substrate: Methanol.
-
Coenzyme: Nicotinamide adenine dinucleotide (NAD⁺) at a concentration of 500 µM.
-
Inhibitors: Pyrazole, 4-methylpyrazole (fomepizole), and this compound.
-
Buffer: The reaction was carried out at a pH of 7.0.
Assay Procedure: The activity of alcohol dehydrogenase was measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The reaction mixture contained the enzyme, NAD⁺, and methanol in the appropriate buffer. To determine the inhibition constants, the assay was performed in the presence of varying concentrations of the inhibitors.
Data Analysis: The inhibition constants (Kᵢ) were determined using kinetic analysis, likely through the use of Dixon plots or other graphical methods that allow for the calculation of Kᵢ from the reaction rates at different substrate and inhibitor concentrations.
The general workflow for determining ADH inhibition is illustrated in the diagram below.
Signaling Pathway of ADH Inhibition
Fomepizole and this compound are competitive inhibitors of alcohol dehydrogenase. They function by binding to the active site of the enzyme, thereby preventing the substrate (e.g., methanol, ethylene glycol) from binding and being metabolized to its toxic metabolites.
Conclusion
The experimental data unequivocally demonstrates that fomepizole is a substantially more potent inhibitor of human liver alcohol dehydrogenase than its metabolite, this compound. This high potency is a key factor in its clinical efficacy as an antidote for toxic alcohol poisoning. While this compound does possess inhibitory activity, its contribution is minor compared to the parent compound. For researchers and professionals in drug development, this comparative analysis underscores the importance of the 4-methyl substitution on the pyrazole ring for potent ADH inhibition and highlights the structure-activity relationship that governs the efficacy of this class of compounds.
References
Comparative Analysis of 4-Hydroxymethylpyrazole Across Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the species-specific differences in the metabolism and activity of compounds is paramount. This guide provides a comparative analysis of 4-Hydroxymethylpyrazole (4-HMP), a key metabolite of the alcohol dehydrogenase (ADH) inhibitor fomepizole (4-methylpyrazole), across different species. The data presented herein is crucial for preclinical and clinical study design and interpretation.
Inhibition of Alcohol Dehydrogenase: A Comparative Overview
This compound, along with its parent compound 4-methylpyrazole, exerts its therapeutic effect by inhibiting alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol and toxic alcohols like methanol and ethylene glycol.[1][2] The inhibitory potency of these compounds can vary between species, impacting their efficacy and potential toxicity.
While direct comparative studies on this compound are limited, available data on its and its parent compound's interaction with ADH in humans and rats provide valuable insights. A study on rat liver microsomes determined an apparent inhibition constant (Ki) for 4-hydroxypyrazole in the context of ethanol oxidation.[3] For human liver ADH, the inhibitory effects of this compound have also been reported.[4]
To provide a clearer comparative picture, the following table summarizes the available data on the inhibition of ADH by this compound and its more extensively studied parent compound, 4-methylpyrazole.
| Compound | Species | Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference |
| This compound | Rat | Liver Microsomes | Ethanol | ~4 mM (apparent Ki) | [3] |
| This compound | Human | Liver ADH | Methanol | Data mentioned | [4] |
| 4-Methylpyrazole | Rat | Liver ADH | Ethanol | Not explicitly stated | [5] |
| 4-Methylpyrazole | Human | Liver ADH | Ethanol | 0.21 µM | [6] |
Note: The Ki value for this compound in rats is an apparent Ki for the inhibition of microsomal ethanol oxidation, which may involve other enzymes in addition to ADH.
Pharmacokinetics of the Parent Compound, Fomepizole (4-Methylpyrazole)
Understanding the pharmacokinetic profile of the parent compound, fomepizole, is essential as it is the precursor to this compound.[7][8][9] The absorption, distribution, metabolism, and excretion (ADME) of fomepizole determine the formation and availability of 4-HMP. The following table summarizes key pharmacokinetic parameters of fomepizole in humans and rats.
| Parameter | Human | Rat | Reference |
| Metabolism | Primarily hepatic to 4-carboxypyrazole and this compound.[7][9] | Appears to be saturated at doses of 10 and 20 mg/kg.[10] | |
| Elimination | Non-linear kinetics.[11] | Elimination rate of ~10 µmol/L/h at 10 and 20 mg/kg.[10] | |
| Half-life (t½) | ~14.5 hours (apparent) after repeated administration.[12] | Not explicitly stated. |
Metabolic Pathway of Fomepizole
The metabolic conversion of fomepizole is a critical aspect of its biological activity. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound and other metabolites.
Caption: Metabolic pathway of fomepizole.
Experimental Protocols
Accurate and reproducible experimental methods are the foundation of comparative pharmacology. Below is a detailed protocol for the determination of this compound in plasma, adapted from methodologies used for related pyrazole compounds.[13][14]
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometric detection.
-
Reversed-phase C18 column.
-
This compound analytical standard.
-
Internal standard (e.g., another pyrazole derivative not present in the sample).
-
Acetonitrile, methanol, water (HPLC grade).
-
Formic acid or other suitable buffer components.
-
Plasma samples from the species of interest.
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode).
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank plasma with the working standards to create a calibration curve over the desired concentration range.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of the internal standard solution.
-
Vortex briefly.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the this compound and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid. The specific gradient will need to be optimized.
-
Set the detector to the appropriate wavelength for UV detection (determined by UV scan of 4-HMP) or the specific mass transitions for mass spectrometry.
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio (4-HMP/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
Caption: General experimental workflow for pharmacokinetic studies.
This guide highlights the current understanding of this compound's comparative pharmacology. Further research focusing on direct, head-to-head comparative studies of 4-HMP's pharmacokinetics and pharmacodynamics across a wider range of species is warranted to refine its therapeutic applications and enhance the translation of preclinical findings to clinical practice.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. droracle.ai [droracle.ai]
- 3. Comparison of the interaction of pyrazole and its metabolite 4-hydroxypyrazole with rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Fomepizole - Wikipedia [en.wikipedia.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-linear kinetics of 4-methylpyrazole in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxymethylpyrazole's Activity: Bridging the Gap Between In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount for the successful translation of preclinical findings. This guide provides a comparative analysis of the activity of 4-Hydroxymethylpyrazole (4-HMP), a known inhibitor of alcohol dehydrogenase (ADH), examining its performance in both laboratory-based assays and living organisms. Due to the limited availability of direct in vivo quantitative data for 4-HMP, this comparison incorporates data from its close structural and functional analog, 4-methylpyrazole (fomepizole), to provide a comprehensive overview.
Executive Summary
This compound (4-HMP) demonstrates potent inhibitory activity against alcohol dehydrogenase (ADH) in in vitro settings. However, the correlation with its in vivo efficacy is influenced by a multitude of physiological factors, including metabolic pathways and cellular permeability. While direct quantitative in vivo data for 4-HMP is scarce, studies on its analog, 4-methylpyrazole (fomepizole), reveal a significant, albeit not always directly proportional, relationship between the concentrations required for efficacy in vitro and the dosages needed to achieve a therapeutic effect in vivo. This guide synthesizes the available data to illuminate this relationship, providing detailed experimental protocols and visual representations of the underlying mechanisms.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the quantitative data on the inhibitory activity of 4-HMP and its analog, 4-methylpyrazole, in both in vitro and in vivo models.
Table 1: In Vitro Inhibition of Alcohol Dehydrogenase (ADH)
| Compound | Enzyme Source | Substrate | Inhibition Constant (Ki) / IC50 | Reference |
| This compound | Human Liver ADH | Methanol | Not explicitly quantified, but noted as an inhibitor | [1] |
| 4-Methylpyrazole | Human Liver ADH | Ethanol | 0.21 µM (Ki) | [2] |
| 4-Methylpyrazole | Rat Liver S9 fraction | Ethanol | 44.7 x 10⁻³ mM (IC50) | [3] |
Table 2: In Vivo Inhibition of Alcohol Metabolism by 4-Methylpyrazole (Fomepizole)
| Animal Model / Species | Dosage | Effect on Ethanol/Methanol Metabolism | Reference |
| Healthy Humans | 10 to 20 mg/kg | 40% reduction in the rate of ethanol elimination | [4] |
| Rats | Dose causing 85% inhibition of ethanol elimination | Significantly less pronounced decrease in plasma amino acids induced by ethanol | [5] |
| Monkeys | Plasma level > 10 µM | Prevented accumulation of formic acid from methanol | [6] |
| Rats | 10 mg/kg ip | Increased alcohol intake, suggesting inhibition of aversive acetaldehyde production | [7] |
Experimental Protocols
In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay
This protocol outlines a typical spectrophotometric method to determine the inhibitory activity of a compound against ADH.
Materials:
-
Purified alcohol dehydrogenase (e.g., from human or horse liver)
-
NAD⁺ (β-Nicotinamide adenine dinucleotide)
-
Ethanol (or other alcohol substrate)
-
Phosphate buffer (pH 7.4 - 8.8)
-
Test compound (this compound)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, NAD⁺, and the ADH enzyme solution.
-
Add varying concentrations of the test compound (4-HMP) to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiate the reaction by adding the substrate (ethanol).
-
Immediately monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the type of inhibition and the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) by plotting the reaction rates against the inhibitor concentration.
In Vivo Assessment of Ethanol Metabolism Inhibition
This protocol describes a general procedure to evaluate the effect of an ADH inhibitor on ethanol metabolism in an animal model (e.g., rats).
Materials:
-
Laboratory animals (e.g., Sprague-Dawley rats)
-
Ethanol solution for administration (e.g., 20% w/v in saline)
-
Test compound (e.g., 4-methylpyrazole)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Gas chromatograph (GC) for blood ethanol concentration analysis
Procedure:
-
Acclimate animals to the experimental conditions.
-
Administer the test compound (e.g., 4-methylpyrazole) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose. A control group receives a vehicle injection.
-
After a specified pre-treatment time, administer a standardized dose of ethanol to both groups.
-
Collect blood samples at various time points after ethanol administration (e.g., 30, 60, 120, 240 minutes).
-
Analyze the blood samples for ethanol concentration using gas chromatography.
-
Plot the blood ethanol concentration over time for both the control and treated groups.
-
Calculate pharmacokinetic parameters such as the elimination rate constant and the area under the curve (AUC) to determine the extent of inhibition of ethanol metabolism.
Visualization of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, this compound and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Screening of the inhibitory effect of xenobiotics on alcohol metabolism using S9 rat liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 4-methylpyrazole on ethanol-induced decrease in rat plasma amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Hydroxymethylpyrazole for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic routes to 4-hydroxymethylpyrazole, a key building block in pharmaceutical development, reveals distinct advantages and considerations for yield, safety, and scalability. This guide provides a detailed comparison of the reduction of 4-formylpyrazole and the reduction of ethyl pyrazole-4-carboxylate, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific needs.
This compound is a valuable heterocyclic compound utilized as a precursor in the synthesis of a wide range of biologically active molecules. The selection of an appropriate synthetic method is crucial for efficient and cost-effective production. This guide compares two common and effective methods for its preparation: the reduction of 4-formylpyrazole using sodium borohydride (Method A) and the reduction of ethyl pyrazole-4-carboxylate using lithium aluminum hydride (Method B).
Method Comparison at a Glance
| Parameter | Method A: Reduction of 4-Formylpyrazole | Method B: Reduction of Ethyl Pyrazole-4-carboxylate |
| Starting Material | 4-Formylpyrazole | Ethyl pyrazole-4-carboxylate |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Water or Alcohols (e.g., Methanol, Ethanol) | Anhydrous Ethers (e.g., Diethyl ether, THF) |
| Reported Yield | ~81% (for N-methyl derivative) | High (specific data for unsubstituted ester not found, but generally high for ester reductions) |
| Reaction Conditions | Mild (0°C to room temperature) | Requires anhydrous conditions and careful handling |
| Workup | Acidification, neutralization, extraction | Careful quenching of excess LiAlH₄, extraction |
| Safety Profile | Relatively safe and easy to handle | Pyrophoric reagent, requires stringent safety precautions |
Experimental Protocols
Method A: Reduction of 4-Formylpyrazole with Sodium Borohydride
This method offers a safe and straightforward approach to this compound. The protocol is based on the successful synthesis of the N-methyl derivative and is adapted for the parent compound.[1]
Reaction Scheme:
A schematic of the reduction of 4-formylpyrazole.
Procedure:
-
In a flask, dissolve 4-formylpyrazole (0.1 mol) in 50 mL of water.
-
To the cooled solution (0-10°C), add sodium borohydride (0.1 mol) portion-wise over 1 hour, maintaining the temperature below 10°C.[1]
-
Stir the mixture at room temperature for 3 hours.[1]
-
Acidify the solution with hydrochloric acid.
-
Neutralize the reaction mixture with potassium carbonate and extract with chloroform.[1]
-
Dry the organic extract over magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Method B: Reduction of Ethyl Pyrazole-4-carboxylate with Lithium Aluminum Hydride
This method is a powerful alternative, particularly when starting from the corresponding ester. Lithium aluminum hydride is a more potent reducing agent than sodium borohydride and is highly effective for the reduction of esters.[2][3]
Reaction Scheme:
References
A Head-to-Head Comparison of Analytical Techniques for 4-Hydroxymethylpyrazole
For researchers, scientists, and drug development professionals engaged in the study of 4-Hydroxymethylpyrazole, the primary active metabolite of the alcohol dehydrogenase inhibitor fomepizole, selecting the appropriate analytical technique is paramount for accurate quantification in biological matrices. This guide provides a head-to-head comparison of common analytical methods, supported by experimental data from closely related compounds, and outlines detailed experimental protocols.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the quantitative performance of various analytical techniques applicable to the analysis of pyrazole derivatives, including this compound. Data for the closely related compound 4-methylpyrazole is included to provide a baseline for expected performance.
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy/Recovery | Precision (%RSD) |
| HPLC-UV | 4-Methylpyrazole | Plasma, Urine | ~3 µM | Not Reported | Not Reported | >90% | Not Reported |
| GC-MS | 4-Methylpyrazole | Blood, Tissue | 0.2 µg/mL | Not Reported | Not Reported | Not Reported | < 6.3% (Inter-day)[1] |
| LC-MS/MS | 4-Methylpyrazole | Dog Plasma | 4.96 ng/mL | 4.96 ng/mL | 4.96 - 4955 ng/mL | 1.81 - 12.9% (bias) | 3.80 - 11.1% |
Mandatory Visualization
Metabolic Pathway of Fomepizole
This compound is a key metabolite in the human metabolism of fomepizole (4-methylpyrazole). Understanding this pathway is crucial for pharmacokinetic and toxicological studies.
Caption: Metabolic pathway of fomepizole to this compound and other metabolites.
General Experimental Workflow for Analysis in Biological Samples
The following diagram illustrates a typical workflow for the analysis of this compound in biological matrices such as plasma or urine.
References
Confirming the Structure of Synthesized 4-Hydroxymethylpyrazole: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of 4-Hydroxymethylpyrazole, a valuable heterocyclic building block. We present an objective analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and comparative data.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical method for structure confirmation depends on the specific information required. While each technique provides valuable insights, a combination of these methods is often employed for unequivocal structure determination.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, number, and connectivity of protons. | Excellent for determining the substitution pattern on the pyrazole ring and confirming the presence of the hydroxymethyl group. | Can be complex to interpret if impurities are present. Tautomerism can lead to signal averaging or broadening. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments. | Confirms the carbon skeleton of the molecule and the presence of the hydroxymethyl group.[1] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | A rapid and non-destructive method to confirm the presence of the hydroxyl (-OH) and N-H functional groups.[1] | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern of the molecule. | Highly sensitive, requiring only a small amount of sample to confirm the molecular formula. | Isomers can be difficult to distinguish, and fragmentation patterns can be complex to interpret. |
In-Depth Analysis and Experimental Protocols
A multi-faceted approach, leveraging the strengths of each technique, is the gold standard for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound (C₄H₆N₂O, MW: 98.10 g/mol ), both ¹H and ¹³C NMR are essential.[2][3]
Expected Spectral Data for this compound:
| Technique | Expected Chemical Shifts (δ) in DMSO-d₆ | Interpretation |
| ¹H NMR | ~12.5 ppm (broad singlet, 1H) | N-H proton of the pyrazole ring. |
| ~7.5 ppm (singlet, 1H) | C3-H proton of the pyrazole ring. | |
| ~7.3 ppm (singlet, 1H) | C5-H proton of the pyrazole ring. | |
| ~5.0 ppm (triplet, 1H) | -OH proton of the hydroxymethyl group. | |
| ~4.4 ppm (doublet, 2H) | -CH₂- protons of the hydroxymeth | |
| ¹³C NMR | ~135 ppm | C3 carbon of the pyrazole ring. |
| ~129 ppm | C5 carbon of the pyrazole ring. | |
| ~118 ppm | C4 carbon of the pyrazole ring. | |
| ~55 ppm | -CH₂- carbon of the hydroxymethyl group.[1] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl group (-OH)[1] |
| 3200-3100 (broad) | N-H stretch | Pyrazole ring |
| ~1520 | C=N stretch | Pyrazole ring[1] |
| ~1050 | C-O stretch | Primary alcohol |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known functional group frequencies to confirm the presence of the hydroxyl and pyrazole N-H groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern.
Expected Mass Spectrum Data for this compound:
| m/z Value | Proposed Fragment | Interpretation |
| 98 | [C₄H₆N₂O]⁺ | Molecular ion (M⁺) |
| 81 | [M - OH]⁺ | Loss of the hydroxyl radical |
| 69 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 68 | [C₃H₄N₂]⁺ | Cleavage of the hydroxymethyl group |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Alternative and Complementary Techniques
While NMR, IR, and MS are the primary methods for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. This technique is considered the "gold standard" for absolute structure confirmation.
-
Elemental Analysis: This method determines the elemental composition (C, H, N) of the compound, providing an empirical formula that can be compared with the expected formula.
-
High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, HPLC coupled with a UV detector can be used to assess the purity of the synthesized compound and can be coupled with mass spectrometry (LC-MS) for analysis of non-volatile compounds.
By employing a combination of the powerful analytical techniques outlined in this guide, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity of their subsequent research and development efforts.
References
A Comparative Guide to the Quantification of 4-Hydroxymethylpyrazole in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxymethylpyrazole, a key metabolite of the alcohol dehydrogenase inhibitor fomepizole (4-methylpyrazole). While no formal inter-laboratory studies were identified, this document synthesizes data from various single-laboratory validation studies to offer a comparative perspective on the available analytical techniques. The information is intended to assist researchers and drug development professionals in selecting and implementing appropriate analytical methods for their specific research needs.
Metabolic Pathway of Pyrazole and Fomepizole
Pyrazole and its derivative, fomepizole (4-methylpyrazole), undergo metabolism in the liver primarily through the cytochrome P450 enzyme system. A key metabolic step is the oxidation of the parent compound to its hydroxylated metabolite. Specifically, pyrazole is metabolized to 4-hydroxypyrazole, and fomepizole is metabolized to this compound. This hydroxylation is a critical step in the detoxification and elimination of these compounds. The primary enzyme responsible for this oxidation has been identified as cytochrome P450 2E1 (CYP2E1)[1].
The following diagram illustrates the metabolic conversion of Fomepizole to this compound and its subsequent oxidation to 4-carboxypyrazole.
Caption: Metabolic pathway of Fomepizole.
Comparative Analysis of Quantification Methods
The quantification of this compound and related pyrazole derivatives in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following tables summarize the performance characteristics of these methods based on available literature. It is important to note that these values are from different studies and not from a direct head-to-head comparison.
Table 1: Comparison of HPLC-UV Methods for Pyrazole Derivatives
| Parameter | Method 1 (4-Hydroxypyrazole) | Method 2 (Pyrazoline Derivative) |
| Analyte | 4-Hydroxypyrazole | Pyrazoline Derivative |
| Matrix | Rat Liver Microsomes | Pharmaceutical Formulation |
| Column | Not Specified | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Not Specified | 0.1% Trifluoroacetic acid and Methanol (20:80) |
| Detection | UV and Electrochemical | UV at 206 nm |
| Linearity Range | Not Specified | 50-150 µg/mL |
| Limit of Detection (LOD) | Not Specified | 4 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 15 µg/mL |
| Recovery | >90% | Not Specified |
| Precision (%RSD) | Not Specified | <2.0% |
Table 2: Comparison of GC-MS and LC-MS/MS Methods for Pyrazole Derivatives
| Parameter | GC-MS (Fomepizole) | LC-MS/MS (Fomepizole) |
| Analyte | Fomepizole (4-Methylpyrazole) | Fomepizole (4-Methylpyrazole) |
| Matrix | Blood and Tissue | Dog Plasma |
| Sample Preparation | Not Specified | Protein Precipitation |
| Column | Not Specified | Monolithic (Chromolith RP18e) |
| Mobile Phase | Not Applicable | 0.2% Formic acid in water and Acetonitrile (20:80, v/v) |
| Detection | Mass Spectrometry | ESI-MS/MS |
| Linearity Range | Not Specified | 4.96-4955 ng/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 4.96 ng/mL |
| Recovery | Not Specified | Not Specified |
| Precision (%RSD) | < 6.3% (Inter-day) | 3.80-11.1% (Inter-day) |
Experimental Protocols
This section provides detailed experimental methodologies for the quantification of pyrazole derivatives, which can be adapted for this compound analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 4-hydroxypyrazole in biological samples.
1. Sample Preparation (Plasma)
-
To 1 mL of plasma, add an internal standard.
-
Perform protein precipitation by adding 2 mL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of 220 nm.
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile pyrazole derivatives.
1. Sample Preparation (Urine)
-
To 1 mL of urine, add an internal standard.
-
Perform liquid-liquid extraction with 5 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
Derivatization (if necessary) may be performed to improve volatility and chromatographic properties.
2. GC-MS Conditions
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method for the quantification of this compound and other metabolites.
1. Sample Preparation (Plasma/Urine)
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge. The supernatant can be directly injected or further processed.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE cleanup can be employed using a C18 or mixed-mode cation exchange cartridge.
2. LC-MS/MS Conditions
-
Column: A C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Spectrometer: Triple quadrupole.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard should be optimized.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: General workflow for this compound quantification.
Conclusion
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-UV offers a cost-effective and robust method for relatively high concentrations. GC-MS is suitable for volatile pyrazoles but may require derivatization. LC-MS/MS stands out as the most sensitive and specific technique, making it ideal for pharmacokinetic studies and the analysis of low-level metabolites in complex biological matrices. The provided protocols and comparative data serve as a valuable resource for establishing a validated analytical method for this compound quantification.
References
Clinical Relevance of 4-Hydroxymethylpyrazole Levels Post-Fomepizole Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fomepizole and its active metabolite, 4-hydroxymethylpyrazole (4-HMP), focusing on the clinical relevance of 4-HMP levels following the administration of fomepizole. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction
Fomepizole (4-methylpyrazole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of toxic alcohols such as ethylene glycol and methanol.[1] By blocking ADH, fomepizole prevents the formation of toxic metabolites, which are responsible for the severe metabolic acidosis and end-organ damage associated with these poisonings. Fomepizole is metabolized in the liver, primarily by the cytochrome P450 system, into several metabolites.[2][3] The main metabolite is 4-carboxypyrazole (4-CP), which is inactive.[4] Another metabolite, this compound (4-HMP), is also formed and is considered the only active metabolite of fomepizole.[1]
This guide will compare the pharmacokinetics, pharmacodynamics, and clinical relevance of fomepizole and its active metabolite, 4-HMP.
Pharmacokinetics and Metabolism
Fomepizole is administered intravenously and rapidly distributes into total body water, with a volume of distribution between 0.6 and 1.02 L/kg.[4] It is primarily eliminated through hepatic metabolism.[4] The major metabolite, 4-carboxypyrazole, accounts for approximately 80-85% of an administered dose.[4] this compound is a minor metabolite.[4]
Fomepizole exhibits dose-dependent, non-linear (zero-order) elimination kinetics at therapeutic concentrations.[5] However, with multiple doses, fomepizole induces its own metabolism via the cytochrome P450 system, leading to an increased elimination rate after about 30-40 hours, at which point the elimination follows first-order kinetics.
Table 1: Pharmacokinetic Parameters of Fomepizole
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 0.6 - 1.02 L/kg | [4] |
| Primary Metabolite | 4-carboxypyrazole (~80-85% of dose) | [4] |
| Active Metabolite | This compound | [1] |
| Elimination | Hepatic metabolism (Cytochrome P450) | [2][3] |
| Elimination Kinetics | Zero-order at therapeutic concentrations, induces its own metabolism leading to first-order kinetics | [5] |
| Plasma Concentration Range (after repeated 10 mg/kg doses) | 1.4 to 21.6 µg/mL | [6] |
| Mean Peak Plasma Concentration (after repeated 10 mg/kg doses) | 18.5 ± 2.6 µg/mL | [6] |
While specific pharmacokinetic data for 4-HMP in humans is limited, one study in monkeys indicated that 4-HMP levels accumulated to at most 10% of those of fomepizole and did not persist in the plasma after the elimination of the parent drug. This suggests a lower systemic exposure of 4-HMP compared to fomepizole.
Comparative ADH Inhibition and Clinical Relevance
Both fomepizole and 4-HMP are competitive inhibitors of alcohol dehydrogenase. However, their potencies differ significantly.
Table 2: Comparison of Fomepizole and this compound
| Feature | Fomepizole | This compound (4-HMP) | Reference |
| ADH Inhibitory Potency | High | Approximately 1/3 the potency of fomepizole | [1] |
| Metabolite Status | Parent Drug | Active Metabolite | [1] |
| Relative Plasma Concentration | High | Low (estimated at <10% of fomepizole) |
The clinical relevance of 4-HMP's ADH inhibitory activity appears to be minimal due to its lower potency and significantly lower plasma concentrations compared to fomepizole. The therapeutic effect of fomepizole administration is overwhelmingly attributed to the parent drug. Standard dosing regimens for fomepizole are designed to maintain plasma concentrations of the parent drug well above the threshold required for effective ADH inhibition.[7]
Signaling Pathway and Experimental Workflow
Fomepizole Metabolism and Mechanism of Action
Caption: Fomepizole's metabolism and its inhibition of toxic alcohol metabolism.
Experimental Workflow for Fomepizole and Metabolite Quantification
Caption: A general workflow for the quantification of fomepizole and its metabolites in plasma.
Experimental Protocols
Standard Fomepizole Dosing Regimen
The standard intravenous dosing regimen for fomepizole in adults for the treatment of ethylene glycol or methanol poisoning is as follows:
-
Loading Dose: 15 mg/kg administered as a slow intravenous infusion over 30 minutes.[1][4]
-
Maintenance Doses: 10 mg/kg every 12 hours for 4 doses.[1][4]
-
Subsequent Doses: 15 mg/kg every 12 hours thereafter until ethylene glycol or methanol concentrations are below 20 mg/dL and the patient is asymptomatic with a normal pH.[1][4]
Note: Dosing adjustments are necessary for patients undergoing hemodialysis as fomepizole is dialyzable.[1]
Analytical Method for Fomepizole and 4-HMP Quantification in Plasma (General Protocol)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard solution.
-
Add 300 µL of a protein precipitating agent (e.g., acetonitrile).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically suitable for the separation of pyrazole compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for pyrazole compounds.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for fomepizole and 4-HMP would need to be optimized.
-
Fomepizole (4-methylpyrazole): The precursor ion would be the protonated molecule [M+H]+.
-
This compound: The precursor ion would be the protonated molecule [M+H]+.
-
-
Quantification: A calibration curve is constructed using known concentrations of fomepizole and 4-HMP standards in a blank matrix (e.g., drug-free human plasma). The concentration of the analytes in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Conclusion
Following the administration of fomepizole, its active metabolite, this compound, is formed in small quantities. While 4-HMP does possess alcohol dehydrogenase inhibitory activity, its potency is approximately one-third that of the parent drug. Coupled with its significantly lower plasma concentrations, the clinical relevance of 4-HMP is considered minimal. The therapeutic efficacy of fomepizole is almost entirely attributable to the parent compound. Further research to precisely quantify the plasma concentrations of 4-HMP after standard fomepizole dosing in a larger patient population would be beneficial to definitively confirm its limited clinical contribution.
References
- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Plasma and tissue determination of 4-methylpyrazole for pharmacokinetic analysis in acute adult and pediatric methanol/ethylene glycol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 4-Hydroxymethylpyrazole
This guide provides critical safety and logistical information for the handling and disposal of 4-Hydroxymethylpyrazole, a compound utilized in various research and development applications. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary to minimize exposure risks when handling this compound. The following personal protective equipment is required.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a tight seal around the eyes to protect from splashes and vapors. A face shield should be worn over goggles, particularly when handling larger quantities or if there is a risk of splashing.[1][2][3][4][5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a variety of chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contact with the chemical occurs. For prolonged contact, consider double-gloving.[1][3][5][6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect the skin and personal clothing from potential splashes. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[1][2][4][5] |
| Respiratory Protection | Use in a Well-Ventilated Area (Fume Hood) | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][3] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[1][4] |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[5] |
Hazard Identification and Toxicity Data
This compound is classified with the following hazards:
The following table summarizes available toxicity data for a closely related compound, 4-hydroxypyrazole. This information should be considered relevant for assessing the potential hazards of this compound.
| Compound | Test Animal | LD50 (Lethal Dose, 50%) | Effects |
| 4-hydroxypyrazole | Mouse | 92 mg/kg | Toxicity centered on the liver with evidence of centrolobular necrosis.[9] |
No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution and to always use engineering controls and personal protective equipment to minimize exposure.
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for the safe handling of this compound. The following protocol outlines the essential steps from preparation to disposal.
1. Preparation and Pre-Handling Check:
-
Ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved in the procedure.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment, including PPE, before starting the procedure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][2]
2. Handling the Compound:
-
Perform all weighing and transferring of this compound within a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[1][2][5]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[1][2][3]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
4. First Aid Procedures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][3][6]
-
If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3][6]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][10]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[1][3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
-
Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[11] After thorough rinsing and air-drying, labels on the container must be obliterated or removed before disposal as solid waste.[11]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
